1,3-Thiazole-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-3(7)4-6-1-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZCFGQSWLWNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383583 | |
| Record name | 1,3-thiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-57-0 | |
| Record name | 1,3-thiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Thiazole-2-carbonyl chloride chemical properties
An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 30216-57-0) is a significant heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1] Its unique structure, featuring a reactive acyl chloride group attached to a thiazole ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The thiazole moiety itself is present in numerous biologically active compounds and approved drugs, highlighting the importance of its derivatives in medicinal chemistry.[2][3][4][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with this compound.
Chemical and Physical Properties
This compound is a light yellow solid at room temperature.[7] Its core structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, with a carbonyl chloride functional group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H2ClNOS | [7][8][9][10] |
| Molecular Weight | 147.58 g/mol | [7][8][9][10] |
| CAS Number | 30216-57-0 | [7][8][9][10] |
| Appearance | Light yellow solid | [7] |
| Melting Point | 54-58 °C[7][8], 47-52 °C | [7][8] |
| Boiling Point (Predicted) | 244.7 ± 23.0 °C | [7][8] |
| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | -0.51 ± 0.10 | [7] |
| InChI Key | HKZCFGQSWLWNQA-UHFFFAOYSA-N | [9] |
| SMILES | ClC(C1=NC=CS1)=O |
Synthesis and Reactivity
Synthesis
The synthesis of acyl chlorides is commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. For this compound, a standard laboratory-scale synthesis involves the reaction of 1,3-thiazole-2-carboxylic acid with thionyl chloride (SOCl₂).[11][12] Other reagents like oxalyl chloride or phosphorus pentachloride can also be employed for similar transformations.
A general precursor for this synthesis is 2-bromothiazole, which can be converted to the carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide.[7]
Reactivity
As an acyl chloride, the compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent acylating agent. This reactivity is central to its utility in organic synthesis.
-
Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and water to hydrolyze back to the carboxylic acid.[12][13] The reaction with amines is particularly important in drug development for linking the thiazole moiety to other molecular scaffolds.[2][13]
-
Stability: this compound reacts violently with water and is sensitive to moisture.[14] It is incompatible with strong bases, strong oxidizing agents, and water.[14][15] Due to its reactivity, it must be handled under anhydrous conditions.
Experimental Protocols
General Protocol for Amide Formation
The synthesis of N-acylated 2-amino-thiazoles often involves the reaction of an amino-thiazole derivative with an acid chloride.[2] A representative procedure using this compound would be as follows:
-
Dissolution: Dissolve the desired amine substrate in a suitable anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger for the HCl byproduct.[2]
-
Acylation: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography.
Applications in Research and Drug Development
The thiazole ring is a key structural motif in a variety of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4][5][6] this compound serves as a crucial intermediate for introducing this valuable pharmacophore into new chemical entities.
-
Anticancer Agents: Thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] The ability to easily form amide bonds using this compound facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Antiviral Agents: Some thiazole-containing compounds are investigated for their potential as antiviral drugs. For instance, the related intermediate 2-chloro-1,3-thiazole-5-carbonyl chloride is a key building block in the synthesis of the HIV protease inhibitor Ritonavir.[1]
-
Other Biological Activities: The thiazole core is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-tubercular properties.[2][6]
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[9][14] It reacts violently with water, potentially liberating toxic gas.[14]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source |
| Hazard Class | Skin Corr. 1B | Causes severe skin burns and eye damage | [9] |
| Signal Word | Danger | [9] | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage | [9] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [9][14] |
| Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9][14] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [9] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [14] | |
| P405 | Store locked up | [9] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (chemical goggles and face shield).[14][16]
-
Ventilation: Use only outdoors or in a well-ventilated area.[14] Ensure safety showers and eyewash stations are nearby.[14]
-
Storage: Store in a cool, dry, and well-ventilated place.[7][14] Keep containers tightly closed and store locked up.[9][14] The recommended storage temperature is 2-8°C.[7]
-
Incompatibilities: Avoid contact with water, strong oxidizing agents, and strong bases.[14][15]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[14] Seek immediate medical attention.[14]
-
Skin Contact: Take off immediately all contaminated clothing.[14] Wash off with soap and plenty of water.[14] Seek immediate medical attention.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14] Seek immediate medical attention.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[14] Seek immediate medical attention.[14]
Conclusion
This compound is a reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically and biologically active compounds. Its utility stems from the combination of a reactive acyl chloride handle with the valuable thiazole scaffold. While its reactivity makes it a powerful synthetic tool, it also necessitates strict safety protocols and handling procedures. A thorough understanding of its chemical properties, reactivity, and hazards is essential for its safe and effective use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. bepls.com [bepls.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound CAS#: 30216-57-0 [m.chemicalbook.com]
- 9. This compound | C4H2ClNOS | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the One-Pot Synthesis of 1,3-Thiazole-2-carbonyl chloride from 2-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-thiazole-2-carbonyl chloride, a critical building block in pharmaceutical and medicinal chemistry. The described methodology outlines an efficient one-pot conversion from readily available 2-bromothiazole, proceeding through a 1,3-thiazole-2-carboxylic acid intermediate.
Introduction
The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Consequently, functionalized thiazoles, such as this compound, are valuable reagents for drug discovery and development, serving as key intermediates for creating complex molecular architectures. This document details a robust and scalable two-step, one-pot synthesis beginning with 2-bromothiazole, focusing on the lithiation-carboxylation pathway followed by chlorination.
Overall Synthesis Pathway
The conversion of 2-bromothiazole to this compound is achieved in two primary steps without the need for intermediate purification. The process involves an initial halogen-metal exchange and carboxylation, followed by the conversion of the resulting carboxylic acid to the target acyl chloride.
Experimental Protocols
This section provides detailed methodologies for the synthesis. Safety precautions should be strictly followed, especially when handling pyrophoric and corrosive reagents like n-butyllithium and thionyl chloride.
Step 1: Synthesis of 1,3-Thiazole-2-carboxylic acid Lithium Salt
This procedure involves the formation of a thiazole-lithium intermediate via halogen-metal exchange, followed by quenching with carbon dioxide to form the lithium carboxylate salt.[1][2]
Experimental Protocol:
-
Reaction Setup: A multi-necked, round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Charging: The reaction flask is charged with anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to a temperature between -70 °C and -75 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred THF, maintaining the internal temperature below -70 °C.
-
Addition of 2-Bromothiazole: A solution of 2-bromothiazole in anhydrous THF is added dropwise from the dropping funnel to the n-BuLi solution. The addition rate is controlled to keep the internal temperature between -70 °C and -75 °C. The mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.[1]
-
Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture. Alternatively, the mixture can be poured over crushed dry ice. The temperature is maintained between -60 °C and -75 °C during this step.[1]
-
Warming: The reaction mixture is allowed to slowly warm to room temperature. The resulting slurry contains the 1,3-thiazole-2-carboxylic acid lithium salt. This intermediate is typically not isolated and is used directly in the next step.
Step 2: Synthesis of this compound
The crude lithium carboxylate salt from the previous step is converted to the final acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[1][3][4]
Experimental Protocol:
-
Solvent Exchange/Addition: The solvent from the previous step (THF/hexanes) can be removed under reduced pressure. Anhydrous dichloromethane (CH₂Cl₂) is then added to the crude lithium salt.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred suspension at 0 °C.
-
Reaction: The reaction mixture is heated to reflux (approximately 44–46 °C) and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.
Data Presentation
The following tables summarize the quantitative data for the described synthesis.
Table 1: Reaction Conditions for 1,3-Thiazole-2-carboxylic acid Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Bromothiazole | [1] |
| Reagent | n-Butyllithium (n-BuLi) | [1] |
| Electrophile | Carbon Dioxide (CO₂) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | -75 °C to -70 °C | [1] |
| Reaction Time | ~30 minutes post-addition | [1] |
| Yield | 70.7% - 73.4% | [1] |
Table 2: Reaction Conditions for this compound Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | 1,3-Thiazole-2-carboxylic acid lithium salt | [1] |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | Reflux (44 °C - 46 °C) | [1] |
| Yield | 75.3% - 78.5% | [1] |
| Overall Yield | 53% - 58% | [1] |
Experimental Workflow Visualization
The one-pot nature of this synthesis is a key advantage, streamlining the process and improving efficiency. The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
The described one-pot synthesis provides an efficient and high-yielding route to this compound from 2-bromothiazole. By avoiding the isolation of the intermediate carboxylic acid, this method reduces operational complexity, saves time, and minimizes potential product loss. This guide offers the necessary detailed protocols and quantitative data to enable researchers in the field of drug development to successfully implement this valuable synthetic transformation.
References
An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Thiazole-2-carbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a thiazole ring coupled with a reactive acyl chloride group, makes it a valuable building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, tailored for researchers and professionals in the field.
Molecular Structure and Formula
The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its chemical identity.
| Identifier | Value |
| Molecular Formula | C4H2ClNOS[1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 30216-57-0[1][2] |
| SMILES | C1=CSC(=N1)C(=O)Cl[1] |
| InChI | InChI=1S/C4H2ClNOS/c5-3(7)4-6-1-2-8-4/h1-2H[1] |
| InChIKey | HKZCFGQSWLWNQA-UHFFFAOYSA-N[1] |
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.
| Property | Value |
| Molecular Weight | 147.58 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 47-52 °C |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding carboxylic acid, 1,3-Thiazole-2-carboxylic acid. The general synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Thiazole-2-carboxylic acid (Precursor)
A common method for the synthesis of 1,3-thiazole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.
-
Materials: Ethyl 1,3-thiazole-2-carboxylate, a suitable base (e.g., sodium hydroxide or potassium hydroxide), a protic solvent (e.g., ethanol/water mixture), and a strong acid for neutralization (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve Ethyl 1,3-thiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of the base.
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic impurities, and dry under vacuum.
-
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a crucial step that can be achieved using various chlorinating agents. Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are commonly employed for this transformation.
-
Method A: Using Thionyl Chloride
-
Materials: 1,3-Thiazole-2-carboxylic acid, thionyl chloride, and an inert solvent (e.g., dichloromethane or toluene). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1,3-Thiazole-2-carboxylic acid in the chosen inert solvent.
-
Slowly add thionyl chloride to the mixture at room temperature or with cooling. The reaction is often exothermic.
-
If necessary, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, typically monitored by the cessation of gas evolution (SO2 and HCl).
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by distillation or crystallization, or used directly in subsequent reactions.
-
-
-
Method B: Using Oxalyl Chloride
-
Materials: 1,3-Thiazole-2-carboxylic acid, oxalyl chloride, an inert solvent (e.g., dichloromethane), and a catalytic amount of DMF.
-
Procedure:
-
To a solution of 1,3-Thiazole-2-carboxylic acid in an inert solvent, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the mixture at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).
-
Stir the reaction mixture until the evolution of gas (CO, CO2, and HCl) ceases.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound.
-
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the thiazole ring. The chemical shifts would likely be in the range of 7.5-8.5 ppm, with coupling constants characteristic of a 1,3-disubstituted five-membered heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The three carbons of the thiazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the carbonyl chloride group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group. This band typically appears in the region of 1750-1800 cm⁻¹. Other characteristic peaks would include those corresponding to the C=N and C-S stretching vibrations of the thiazole ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, it should be stored under anhydrous conditions.
Conclusion
This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds with potential biological activities. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic methodologies, offering valuable information for researchers engaged in drug discovery and organic synthesis. The provided experimental frameworks for its preparation, along with the expected spectroscopic characteristics, will aid in its synthesis, purification, and characterization. As with any reactive chemical, proper safety precautions are paramount when handling this compound.
References
Physical and chemical properties of 1,3-Thiazole-2-carbonyl chloride
An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key heterocyclic building block in medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound is a reactive acyl chloride featuring a five-membered aromatic thiazole ring. It serves as a crucial intermediate for introducing the thiazole-2-carbonyl moiety into various molecular scaffolds.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 30216-57-0 | [1][2][3][4] |
| Molecular Formula | C₄H₂ClNOS | [1][2][3][5] |
| Molecular Weight | 147.58 g/mol | [2][3][5] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 47-58 °C | [2][4][6] |
| Boiling Point | 244.7 ± 23.0 °C (Predicted) | [2][4] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥90-95% | [1][7] |
| Storage Temperature | 2-8°C | [4][6] |
Chemical Reactivity and Stability
As an acyl chloride, this compound is a highly reactive compound.
-
Reactivity: The carbonyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). It is classified as corrosive and causes severe skin burns and eye damage.[5][6] It is also noted to react with water.[4]
-
Stability and Storage: The compound is sensitive to moisture and should be stored in a cool (2-8°C), dry environment under an inert atmosphere to prevent hydrolysis.[4][6] It is classified as a dangerous good for transportation.[3]
The general reactivity of the acyl chloride functional group is illustrated in the diagram below.
Caption: General reactivity pathway of this compound.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: From 2-Bromothiazole
The synthesis of this compound typically proceeds via lithiation of a thiazole precursor, followed by carboxylation and subsequent conversion to the acyl chloride. The raw materials for this process include 2-Bromothiazole, n-Butyllithium, carbon dioxide, and thionyl chloride.[4]
Step 1: Lithiation and Carboxylation
-
Dissolve 2-bromothiazole in an anhydrous aprotic solvent (e.g., diethyl ether or THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 1.1 equivalents) dropwise while maintaining the temperature at -78°C. Stir for 30-60 minutes.
-
Bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-thiazole-2-carboxylic acid.
Step 2: Conversion to Acyl Chloride
-
Combine the crude 1,3-thiazole-2-carboxylic acid with an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or recrystallization.
Caption: Synthetic workflow for this compound.
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: The aromatic protons on the thiazole ring are expected to appear in the downfield region, typically between 7.4 and 9.0 ppm.[8][9] For the parent thiazole in CDCl₃, peaks are observed at approximately 8.89, 7.99, and 7.44 ppm.[9]
-
¹³C NMR: The carbonyl carbon is expected to resonate significantly downfield. Thiazole ring carbons typically appear in the range of 100-170 ppm.[10]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Peaks: A very strong and characteristic absorption band for the acyl chloride C=O stretch is expected in the range of 1810–1775 cm⁻¹.[11] A C=N stretching frequency for the thiazole ring may be observed between 1622-1591 cm⁻¹.[12]
3. Mass Spectrometry (MS)
-
Methodology: Employ techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Biological Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products (like Vitamin B1) and FDA-approved drugs.[13][14] Derivatives of thiazole are renowned for their extensive range of biological activities, making this compound a valuable starting material for drug discovery programs.
Key reported activities of thiazole-containing compounds include:
The diverse biological potential stems from the ability of the thiazole ring to engage in various non-covalent interactions with enzyme active sites and other biological targets.[16] The synthesis of novel thiazole derivatives remains an active and important area of research for the development of new therapeutic agents.[13][15]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound CAS#: 30216-57-0 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C4H2ClNOS | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]
- 7. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
- 17. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Spectroscopic and Experimental Profile of 1,3-Thiazole-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Thiazole-2-carbonyl chloride, a key reagent in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for obtaining and verifying this data are also provided, alongside a workflow for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral data of 1,3-thiazole and the characteristic spectroscopic features of acyl chlorides.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | Doublet | 1H | H5 |
| ~7.7 - 7.9 | Doublet | 1H | H4 |
Note: The chemical shifts are estimations and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (carbonyl) |
| ~155 - 160 | C2 |
| ~145 - 150 | C4 |
| ~125 - 130 | C5 |
Note: The carbonyl carbon (C=O) of acyl chlorides typically appears in the range of 160-180 ppm.[1][2] The specific environment of the thiazole ring will influence the precise chemical shift.
Table 3: Predicted FT-IR Spectroscopic Data
Sample Preparation: Thin film or KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 - 1790 | Strong | C=O stretch (acyl chloride) |
| ~3100 - 3150 | Weak - Medium | Aromatic C-H stretch |
| ~1500 - 1600 | Medium | C=N and C=C ring stretching |
| ~1000 - 1200 | Medium | C-S stretching |
| ~600 - 800 | Strong | C-Cl stretch |
Note: The carbonyl stretching frequency of acyl chlorides is characteristically high due to the inductive effect of the chlorine atom.
Experimental Protocols
To empirically validate the predicted data, the following standard laboratory procedures for NMR and FT-IR spectroscopy are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Tetramethylsilane (TMS) (or rely on residual solvent peak for referencing)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.
-
Using a pipette, transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Tune and lock the spectrometer to the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Method 1: Thin Solid Film [3] Materials:
-
This compound (~10-20 mg)
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent.
-
Drop the solution onto a clean, dry salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Method 2: Potassium Bromide (KBr) Pellet Materials:
-
This compound (1-2 mg)
-
Dry FT-IR grade KBr (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add the solid sample to the mortar and grind the mixture thoroughly to ensure it is homogenous.
-
Transfer the mixture to the pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described above.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is imperative that researchers acquire and interpret their own experimental data.
References
A Technical Guide to the Commercial Sourcing and Application of 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 1,3-Thiazole-2-carbonyl chloride (CAS No: 30216-57-0), a key heterocyclic building block in medicinal chemistry. It provides an overview of commercial suppliers, guidance on safe handling, and detailed protocols for its application in the synthesis of pharmacologically relevant molecules.
Introduction to this compound
This compound is a reactive acyl chloride widely utilized in organic synthesis. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its presence is associated with a wide range of biological activities, making its derivatives valuable for developing novel therapeutic agents.[3][4] This acyl chloride is a primary precursor for the synthesis of 1,3-thiazole-2-carboxamides, a compound class that has been explored for various therapeutic targets, including kinase inhibition in cancer therapy.[5]
The high reactivity of the acyl chloride group allows for efficient coupling reactions, primarily with nucleophiles like amines and alcohols, to form stable amide and ester linkages, respectively. However, this reactivity also necessitates stringent handling and storage conditions to prevent degradation.
Commercial Availability and Specifications
A variety of chemical suppliers offer this compound. The table below summarizes the specifications from several key vendors to facilitate selection based on research or development needs. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | CAS Number | Purity | Available Quantities | Physical Form | Storage Temp. | Molecular Weight |
| Sigma-Aldrich (Merck) | 30216-57-0[6] | Not specified | 500 mg[6] | Solid[6] | 2-8°C[6] | 147.58[6] |
| Thermo Scientific | 30216-57-0[7] | ≥90%[7] | Contact for details | Solid | Contact for details | 147.58[7] |
| Amerigo Scientific | 30216-57-0[8] | 95%[8] | Contact for details | Solid | Contact for details | 147.584[8] |
| Santa Cruz Biotechnology | 30216-57-0[9] | Not specified | Contact for details | Solid | Contact for details | 147.58[9] |
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[10]
-
Hazards : The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][11][12]
-
Handling : All manipulations should occur within a chemical fume hood.[13] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[10][13] Ensure emergency safety showers and eyewash stations are accessible.[10]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[10][13] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[14][15]
The logical workflow for safe handling and storage is outlined in the diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]
- 7. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. scbt.com [scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 12. nj.gov [nj.gov]
- 13. nbinno.com [nbinno.com]
- 14. reddit.com [reddit.com]
- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride (CAS 30216-57-0) for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and, most importantly, the applications of 1,3-Thiazole-2-carbonyl chloride (CAS 30216-57-0) in the synthesis of biologically active compounds. This reactive chemical intermediate serves as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.
Core Chemical Properties
This compound is a solid organic compound that is highly reactive due to the presence of the acyl chloride functional group. This reactivity makes it an excellent starting material for the synthesis of a variety of thiazole-2-carboxamide derivatives.
| Property | Value | References |
| CAS Number | 30216-57-0 | [1][2][3] |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Thiazole-2-carbonyl chloride | [1][2][3] |
| Molecular Formula | C₄H₂ClNOS | [1][2][3] |
| Molecular Weight | 147.58 g/mol | [1][2][3] |
| Physical State | Solid | [1][2] |
| Melting Point | 47-58 °C | [1][2] |
| Storage Temperature | 2-8 °C | [1][2] |
Hazard and Safety Information
This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.
| Hazard | GHS Classification | Precautionary Statements |
| Pictogram | GHS05 (Corrosion) | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
Key Suppliers
Several chemical suppliers offer this compound for research and development purposes.
| Supplier | Product Number(s) |
| Sigma-Aldrich | 775517 |
| ChemicalBook | CB7747970 |
| Santa Cruz Biotechnology | sc-260384 |
| Thermo Fisher Scientific | CC09502CB, CC09502DA, CC09502ZZ |
| BLD Pharmatech | BD54312 |
| Amerigo Scientific | CBB1350749ATL |
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable reagent for the synthesis of thiazole-2-carboxamides, a class of compounds that has shown significant promise as kinase inhibitors in cancer therapy. The general synthetic approach involves the acylation of a primary or secondary amine with this compound to form a stable amide bond.
Targeting the c-Met Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Researchers have synthesized a series of thiazole-2-carboxamide derivatives using this compound that exhibit potent inhibitory activity against c-Met.
References
An In-depth Technical Guide to the Synthesis of 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,3-thiazole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a reactive acyl chloride derivative of thiazole. The thiazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including a variety of approved drugs. The ability to introduce the 2-carbonyl chloride functionality allows for further molecular elaboration through reactions with a wide range of nucleophiles, making it a valuable building block in medicinal chemistry and drug discovery. The synthesis of this compound can be approached from several starting materials, with the most common and practical routes commencing from either 2-bromothiazole or thiazole-2-carboxylic acid.
Synthetic Pathways
There are two principal and well-established synthetic pathways for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
-
Chlorination of Thiazole-2-carboxylic Acid: This is a direct and high-yielding one-step method. It involves the conversion of the carboxylic acid to the corresponding acyl chloride using a standard chlorinating agent.
-
Carbonylation of 2-Bromothiazole: This multi-step, one-pot approach begins with the inexpensive and readily available 2-bromothiazole. The synthesis proceeds through a lithiation and subsequent carboxylation to form a thiazole-2-carboxylate intermediate, which is then chlorinated.
The following sections provide detailed experimental protocols and data for each of these synthetic routes.
Synthesis from Thiazole-2-carboxylic Acid
This method is often preferred due to its simplicity and efficiency. The direct conversion of the carboxylic acid to the acid chloride can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.[1][2]
Materials:
-
Thiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent (optional)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place thiazole-2-carboxylic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be performed neat or in an inert solvent like dichloromethane.
-
Heat the reaction mixture to reflux (for neat thionyl chloride, the boiling point is 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 2-4 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the volatile and corrosive thionyl chloride.
-
The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions if high purity is not critical.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Thiazole-2-carboxylic acid | - |
| Reagent | Thionyl chloride | [1][2] |
| Typical Yield | >90% (based on analogous reactions) | [3] |
Synthesis from 2-Bromothiazole
This "one-pot" method avoids the isolation of the intermediate thiazole-2-carboxylic acid, making it an attractive option for large-scale synthesis.
Experimental Protocol: Lithiation, Carboxylation, and Chlorination
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Lithiation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF or diethyl ether and cool to -78 °C using a dry ice/acetone bath. Add 2-bromothiazole to the cooled solvent. Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Carboxylation: While maintaining the temperature at -78 °C, add crushed dry ice in small portions to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir until all the dry ice has sublimated. This step forms the lithium salt of thiazole-2-carboxylic acid.
-
Chlorination: Cool the reaction mixture in an ice bath. Carefully add thionyl chloride (1.5-2.0 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched with cold water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Bromothiazole |
| Reagents | n-Butyllithium, Carbon Dioxide, Thionyl Chloride |
| Intermediate | Thiazole-2-lithium, Lithium thiazole-2-carboxylate |
| Typical Yield | Moderate to good (specific yield for the final product is not widely reported) |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClNOS | [4] |
| Molecular Weight | 147.58 g/mol | [4] |
| Appearance | Light yellow solid | - |
| Melting Point | 47-52 °C | - |
| Boiling Point | Not readily available | - |
| Spectroscopic Data | Expected Values | Reference |
| ¹H NMR (CDCl₃) | δ 8.0-8.5 (d, 1H), δ 7.7-8.2 (d, 1H) | Based on[3][5] |
| ¹³C NMR (CDCl₃) | δ 160-165 (C=O), δ 145-155 (C2), δ 120-145 (C4, C5) | Based on[6] |
| IR (KBr, cm⁻¹) | ~1750-1790 (C=O stretch, characteristic for acyl chlorides) | Based on[7] |
| Mass Spec (EI) | m/z 147 (M⁺), characteristic fragmentation pattern | - |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Synthetic route from Thiazole-2-carboxylic Acid.
Caption: Multi-step synthesis from 2-Bromothiazole.
Conclusion
The synthesis of this compound is achievable through well-documented chemical transformations. The choice between the direct chlorination of thiazole-2-carboxylic acid and the multi-step carbonylation of 2-bromothiazole will depend on factors such as starting material availability, scalability, and the desired purity of the final product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-THIAZOLE-4-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
The Thiazole Core: A Technical Guide to its Discovery and Historical Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in a vast array of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of thiazole compounds, detailing seminal synthetic methodologies, key historical milestones, and the mechanisms of action of significant thiazole-containing drugs.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The history of the thiazole ring is inextricably linked to its first rational synthesis by German chemist Arthur Hantzsch in 1887.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, provided a versatile and reliable method for constructing the thiazole core and opened the door to the systematic study of this new class of heterocyclic compounds. The synthesis typically involves the condensation of an α-haloketone with a thioamide.[1][3]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic example of the Hantzsch synthesis, yielding a foundational building block for many thiazole derivatives.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add 5 mL of methanol and a stir bar to the vial.[4]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[4]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[4]
-
Filter the resulting precipitate using a Büchner funnel.[4]
-
Wash the filter cake with water.[4]
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.[4]
Thiazoles in Nature and Early Medicine: Thiamine and Sulfathiazole
The discovery of naturally occurring and early synthetic thiazole compounds underscored the biological significance of this heterocyclic ring.
Thiamine (Vitamin B1): A Vital Coenzyme
The investigation into the cause of beriberi led to the discovery of thiamine, the first B vitamin.[5] In 1926, Barend Jansen and Willem Donath isolated and crystallized the anti-neuritic factor from rice bran.[5] The structure of this compound, containing a thiazole ring linked to a pyrimidine ring, was elucidated by Robert R. Williams in 1934, who also synthesized it in 1936.[5] The name "thiamine" reflects its sulfur-containing (thio) nature and its classification as a vitamin (amine).
Sulfathiazole: A Pre-Penicillin Antibiotic
In the late 1930s, sulfathiazole emerged as a potent sulfonamide antibiotic, playing a critical role in combating bacterial infections before the widespread availability of penicillin.[5] The development of sulfathiazole was a result of systematic modifications to the sulfanilamide structure, which itself was identified as the active metabolite of the first commercially available sulfonamide, Prontosil.[5]
The Modern Era of Thiazole-Containing Drugs
The versatility of the thiazole scaffold has led to its incorporation into a wide range of modern pharmaceuticals.
Ritonavir: An HIV Protease Inhibitor
Discovered by Abbott Laboratories and approved by the FDA in 1996, ritonavir is an antiretroviral drug used to treat HIV/AIDS.[6] The development of ritonavir involved modifying a precursor compound to enhance its oral bioavailability and metabolic stability.[7] A key modification was the replacement of pyridyl groups with thiazole rings, which increased the compound's stability towards oxidation.[8]
Fanetizole: An Immunoregulator
Fanetizole is a compound with immunoregulating activity.[9] Its synthesis involves the reaction of β-phenethylamine with ammonium thiocyanate to form a thiourea, which is then treated with phenacyl bromide to construct the thiazole ring.[9]
Quantitative Data on Thiazole Derivatives
The following tables summarize the biological activities of various thiazole derivatives, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 | 2.57 ± 0.16 | [10] |
| 4c | HepG2 | 7.26 ± 0.44 | [10] |
| 4b | MCF-7 | 31.5 ± 1.91 | [10] |
| 4b | HepG2 | 51.7 ± 3.13 | [10] |
| 5 | MCF-7 | 28.0 ± 1.69 | [10] |
| 5 | HepG2 | 26.8 ± 1.62 | [10] |
| Staurosporine | MCF-7 | 6.77 ± 0.41 | [10] |
| Staurosporine | HepG2 | 8.4 ± 0.51 | [10] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3a | E. coli | 4.88 | [11] |
| 3b | E. coli | >39.06 | [11] |
| 8a | E. coli | 39.06 | [11] |
| 8b | E. coli | 9.77 | [11] |
| 10a | E. coli | 19.53 | [11] |
| Neomycin | E. coli | 78.12 | [11] |
| 3a | S. aureus | 4.88 | [11] |
| 3b | S. aureus | 19.53 | [11] |
| 8a | S. aureus | 9.77 | [11] |
| 10a | S. aureus | 19.53 | [11] |
| Neomycin | S. aureus | 39.06 | [11] |
Mechanisms of Action: Signaling Pathways and Enzyme Inhibition
The therapeutic effects of many thiazole-containing drugs are due to their interaction with specific biological pathways and enzymes.
Inhibition of EGFR Signaling Pathway
Certain thiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[10] EGFR activation initiates a cascade of downstream events, including the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[11] Thiazole-based inhibitors can block this signaling, thereby arresting cancer cell growth.
Inhibition of DNA Gyrase
Thiazole derivatives have also been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.[12] By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, these compounds prevent the enzyme from carrying out its function, leading to bacterial cell death.[6] This mechanism of action is a key strategy in the development of new antibacterial agents.
Conclusion
From its initial synthesis by Hantzsch to its central role in modern pharmaceuticals, the thiazole ring has proven to be a remarkably versatile and biologically significant scaffold. The historical journey of thiazole compounds, from early dyes and antibiotics to complex antiviral and anticancer agents, highlights the enduring importance of this heterocyclic core in drug discovery and development. Continued exploration of thiazole chemistry promises to yield novel therapeutic agents with diverse mechanisms of action, addressing ongoing challenges in human health.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. thieme.de [thieme.de]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hospitalpharmajournal.com [hospitalpharmajournal.com]
The Thiazole Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the incorporation of the thiazole moiety into a wide array of clinically successful drugs spanning numerous therapeutic areas.[1][2][3] From potent anticancer agents and life-saving antiretrovirals to essential vitamins, the thiazole ring is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. This guide provides a technical overview of the biological significance of the thiazole ring, detailing its role in drug design, its mechanisms of action in key signaling pathways, and the experimental methodologies used to evaluate its therapeutic potential.
Physicochemical Properties and Biological Significance
The utility of the thiazole ring in drug discovery is rooted in its distinct structural and electronic characteristics. As a heteroaromatic system, it possesses 6 π-electrons, conferring aromatic stability.[1] The presence of nitrogen and sulfur atoms allows for a variety of non-covalent interactions crucial for drug-receptor binding, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Furthermore, the thiazole nucleus can serve as a bioisosteric replacement for other aromatic systems, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target affinity.[1] These attributes contribute to its widespread biological activity, which includes anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system effects.[1][4][5][6]
Therapeutic Applications and Key Drug Classes
The structural versatility of the thiazole ring has been exploited to develop drugs across a broad spectrum of diseases.
Anticancer Agents
Thiazole-containing compounds are prominent in oncology. A notable example is Dasatinib , a potent inhibitor of the BCR-ABL tyrosine kinase, which is central to the pathophysiology of Chronic Myeloid Leukemia (CML).[2][7] Another important class includes the Epothilones , such as Epothilone B, which are microtubule stabilizers with potent activity against various cancer cell lines, including those resistant to taxanes.[8]
Antiviral Agents
In the field of virology, the thiazole ring is a key component of Ritonavir , an essential protease inhibitor used in the treatment of HIV/AIDS.[1][9] Ritonavir functions by mimicking the peptide substrate of the HIV protease enzyme, thereby blocking the viral replication cycle.[1][10] It also acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, boosting the concentration of other co-administered protease inhibitors.[9][11]
Antimicrobial Agents
The thiazole moiety is found in numerous antibacterial agents. Sulfathiazole is an early-generation sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Cephalosporin antibiotics, a major class of beta-lactam drugs, frequently incorporate a 2-aminothiazole ring, which enhances their spectrum of activity and potency against resistant bacterial strains.[12]
Central Nervous System (CNS) Agents
Pramipexole is a thiazole-containing non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[1][5][13] It is primarily used in the treatment of Parkinson's disease to alleviate motor symptoms and has also shown efficacy in treating restless legs syndrome.[13]
Quantitative Biological Data
The efficacy of thiazole-containing drugs is quantified through various in vitro assays. The following tables summarize key biological activity data for representative compounds.
| Compound | Target/Organism | Activity Type | Value (nM) | Cell Line/System |
| Dasatinib | BCR-ABL Kinase | IC50 | 1 - 9 | In vitro kinase assay |
| c-ABL Kinase | IC50 | 9 | Kinase activity assay | |
| Btk Kinase | IC50 | 5 | In vitro kinase assay | |
| Ritonavir | HIV-1 Protease | EC50 | 22 - 130 | Antiviral assay |
| HIV-2 Protease | EC50 | 160 | Antiviral assay | |
| Pramipexole | Dopamine D2 Receptor | Ki | 2.2 - 3.9 | Radioligand binding (human) |
| Dopamine D3 Receptor | Ki | 0.5 - 0.97 | Radioligand binding (human) | |
| Epothilone B | Tubulin Polymerization | IC50 | 22 | MCF-7 (Breast Cancer) |
| Cytotoxicity | IC50 | 37 | HepG2 (Liver Cancer) |
Table 1: In Vitro Activity of Thiazole-Containing Drugs (IC50/EC50/Ki values). Data compiled from multiple sources.[1][6][7][11][12][13][14]
| Compound | Organism | Activity Type | Value (μg/mL) |
| Sulfathiazole Derivative | Staphylococcus aureus | MIC | 4.10 x 10⁻³ mmol |
| Vibrio cholerae | MIC | 4.10 x 10⁻³ mmol |
Table 2: Minimum Inhibitory Concentration (MIC) for a Sulfathiazole Derivative.[15][16]
Signaling Pathways and Mechanisms of Action
To illustrate the role of thiazole-containing drugs at a molecular level, the following diagrams depict their interaction with key signaling pathways.
BCR-ABL Kinase Inhibition by Dasatinib
Dasatinib targets the constitutively active BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia. It binds to the ATP-binding site of the kinase domain, inhibiting autophosphorylation and the subsequent activation of downstream pathways like RAS/MAPK and PI3K/AKT, which are responsible for cell proliferation and survival.[3][8][16]
Dopamine D2 Receptor Signaling Modulation by Pramipexole
Pramipexole acts as an agonist at D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs). D2-like receptors couple to Gαi/o proteins. Agonist binding by pramipexole inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This pathway is crucial for modulating neuronal excitability and is a key therapeutic target in Parkinson's disease.[17]
Experimental Protocols
The evaluation of thiazole derivatives relies on standardized in vitro assays to determine their biological activity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][18]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Thiazole test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the background control wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. aacrjournals.org [aacrjournals.org]
- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 1,3-Thiazole-2-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Derivatives of thiazole exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] 1,3-Thiazole-2-carbonyl chloride is a highly reactive and versatile building block for the synthesis of a variety of thiazole derivatives. Its reactivity stems from the electron-deficient carbonyl carbon, making it an excellent electrophile for reactions with nucleophiles such as amines and alcohols.[6][7] This document provides detailed protocols for the synthesis of two major classes of derivatives: N-substituted-1,3-thiazole-2-carboxamides and 1,3-thiazole-2-carboxylates.
Section 1: Synthesis of N-Substituted-1,3-Thiazole-2-carboxamides
Application Note: The amide functional group is a prevalent feature in a vast number of biologically active molecules and approved drugs.[3] The reaction of this compound with primary or secondary amines provides a direct and efficient route to N-substituted-1,3-thiazole-2-carboxamides. This class of compounds has been extensively investigated for various therapeutic applications. For instance, certain thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a key target in cancer therapy, and as cyclooxygenase (COX) inhibitors for anti-inflammatory applications.[3][8][9] The synthesis is typically a high-yield reaction that proceeds rapidly at room temperature.[10]
General Reaction Scheme:

Figure 1. General synthesis of N-substituted-1,3-thiazole-2-carboxamides.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes the synthesis of a thiazole carboxamide derivative from this compound and a representative amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., Aniline derivative) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the cooled solution while stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-1,3-thiazole-2-carboxamide.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Data Presentation: Examples of Synthesized Thiazole Carboxamides
| Entry | Amine Substrate | Product Structure | Yield (%) | Application/Target | Reference |
| 1 | 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-thiazole-2-carboxamide | ~85% | c-Met Inhibitor Intermediate | [3] |
| 2 | Aniline | N-phenyl-1,3-thiazole-2-carboxamide | ~90% | COX Inhibitor | [8] |
| 3 | 4-tert-Butylaniline | N-(4-tert-butylphenyl)-1,3-thiazole-2-carboxamide | ~88% | Antioxidant Agent | [5] |
| 4 | Cyclopropylamine | N-cyclopropyl-1,3-thiazole-2-carboxamide | ~75-85% | General Pharmaceutical Intermediate | [12][13] |
Section 2: Synthesis of 1,3-Thiazole-2-carboxylates (Esters)
Application Note: Esterification of this compound with various alcohols or phenols is a straightforward method to produce 1,3-thiazole-2-carboxylate esters. This reaction is highly efficient due to the high reactivity of the acyl chloride.[7] Thiazole esters are valuable intermediates in organic synthesis and can be found in various pharmaceutically active compounds. They can be readily hydrolyzed or converted to other functional groups, expanding their synthetic utility.[14] The reaction proceeds rapidly, often at room temperature, and in high yield.[15]
General Reaction Scheme:

Figure 2. General synthesis of 1,3-thiazole-2-carboxylates.
Experimental Protocol: General Procedure for Ester Synthesis
This protocol outlines the synthesis of a thiazole carboxylate from this compound and a representative alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (e.g., Ethanol, Phenol) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Diethyl ether or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the alcohol solution at 0 °C.[15]
-
Reaction: After addition, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC. For less reactive alcohols or phenols, gentle heating may be required.[7]
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Examples of Synthesized Thiazole Carboxylates
| Entry | Alcohol Substrate | Product Structure | Yield (%) | Potential Use | Reference |
| 1 | Ethanol | Ethyl 1,3-thiazole-2-carboxylate | >90% | Synthetic Intermediate | [7][16] |
| 2 | Phenol | Phenyl 1,3-thiazole-2-carboxylate | ~85-90% | Synthetic Intermediate | [7][16] |
| 3 | tert-Butanol | tert-Butyl 1,3-thiazole-2-carboxylate | ~75-80% | Intermediate for APIs | [17] |
| 4 | Benzyl Alcohol | Benzyl 1,3-thiazole-2-carboxylate | >90% | Synthetic Intermediate | [18] |
Visualizations
Workflow for Thiazole Derivative Synthesis
Caption: General workflow for the synthesis of thiazole derivatives.
Role of Thiazole-2-Carbonyl Chloride in Drug Discovery
Caption: Synthetic utility of this compound.
Safety Precautions
-
This compound: This reagent is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It will react with water to release corrosive HCl gas.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They are also corrosive. Avoid inhalation and skin contact.
-
Acids: Handle hydrochloric acid with care, as it is highly corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols: 1,3-Thiazole-2-carbonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Thiazole-2-carbonyl chloride is a versatile acylating agent employed in the synthesis of a wide array of organic compounds, particularly in the construction of molecules with significant biological activity. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The reactivity of the acyl chloride group allows for the facile introduction of the 1,3-thiazole-2-carbonyl core into various nucleophiles, leading to the formation of amides, esters, and ketones. These resulting thiazole derivatives have shown promise as potent inhibitors of various enzymes and receptors, making them valuable candidates in drug discovery programs targeting cancer, infectious diseases, and other pathological conditions. This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent.
Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is the synthesis of N-substituted-1,3-thiazole-2-carboxamides. These compounds have been extensively investigated for their therapeutic potential. The acylation of primary and secondary amines with this compound is a straightforward and high-yielding reaction that allows for the generation of large libraries of diverse amide derivatives for structure-activity relationship (SAR) studies.
Notable biological activities of compounds derived from this compound include:
-
Anticancer Activity: Thiazole-2-carboxamides have been identified as potent inhibitors of several protein kinases implicated in cancer progression, such as c-Met and VEGFR-2.[1][2] By targeting these kinases, these compounds can disrupt signaling pathways that control cell growth, proliferation, and angiogenesis.
-
Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents. Amide derivatives of 1,3-thiazole-2-carboxylic acid have demonstrated significant activity against various bacterial and fungal pathogens.[3][4]
-
Antitubercular Activity: Specific thiazole-2-carboxamides have shown promising activity against Mycobacterium tuberculosis, potentially by inhibiting essential enzymes like pantothenate synthetase.[5][6]
Data Presentation: Biological Activity of Thiazole-2-Carboxamide Derivatives
The following table summarizes the in vitro biological activity of representative thiazole-2-carboxamide derivatives synthesized using a this compound precursor.
| Compound ID | Target | Cell Line/Assay | IC₅₀ / Activity | Reference |
| 6f | Antitumor | Human Lung Cancer (A549) | 0.48 µM | [7] |
| Human Breast Cancer (MCF-7) | 3.66 µM | [7] | ||
| 51am | c-Met Kinase | Biochemical Assay | 2.54 nM | [1] |
| Antitumor | Human Gastric Cancer (MKN-45) | 0.03 µM | [1] | |
| 2c | Antitumor | Human Lung Cancer (A549) | Significant Cytotoxicity | [3] |
| Human Breast Cancer (MCF7-MDR) | Significant Cytotoxicity | [3] | ||
| Human Fibrosarcoma (HT1080) | Significant Cytotoxicity | [3] | ||
| IT10 | Antitubercular | M. tuberculosis H37Ra | IC₅₀: 2.32 µM, IC₉₀: 7.05 µM | [5] |
| IT06 | Antitubercular | M. tuberculosis H37Ra | IC₅₀: 2.03 µM, IC₉₀: 15.22 µM | [5] |
| 5bf | Antitubercular | M. tuberculosis H37Rv | MIC: 0.78 µg/mL | [6] |
| 4c | VEGFR-2 Kinase | Biochemical Assay | 0.15 µM | [2] |
| Antitumor | Human Breast Cancer (MCF-7) | 2.57 µM | [2] | |
| Human Liver Cancer (HepG2) | 7.26 µM | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title acylating agent from its corresponding carboxylic acid using thionyl chloride.
Materials:
-
1,3-Thiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of 1,3-thiazole-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive vapors.
-
The resulting crude this compound can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization.
Protocol 2: General Procedure for the Synthesis of N-Aryl-1,3-thiazole-2-carboxamides
This protocol details the acylation of an aromatic amine with this compound.[8]
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-aryl-1,3-thiazole-2-carboxamide.
Mandatory Visualizations
Experimental Workflow for Thiazole-2-Carboxamide Synthesis
Caption: General workflow for the synthesis of N-substituted-1,3-thiazole-2-carboxamides.
c-Met Signaling Pathway Inhibition
Caption: Inhibition of the HGF/c-Met signaling pathway by thiazole-2-carboxamides.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by thiazole-2-carboxamides.
Pantothenate Biosynthesis Pathway Inhibition
Caption: Inhibition of Pantothenate Synthetase in M. tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Acylation of Primary Amines with 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with 1,3-thiazole-2-carbonyl chloride is a significant chemical transformation that yields N-substituted-1,3-thiazole-2-carboxamides. This class of compounds is of high interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole moiety in a wide range of biologically active molecules. Thiazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The resulting carboxamides have been particularly investigated as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are crucial targets in cancer therapy.
This document provides a detailed overview of the acylation reaction, experimental protocols for the synthesis of N-substituted-1,3-thiazole-2-carboxamides, and a summary of relevant quantitative data. Additionally, it includes visualizations of the experimental workflow and a key signaling pathway targeted by these compounds.
Reaction Mechanism
The acylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Data Presentation
The following table summarizes the yields of various N-substituted-1,3-thiazole-2-carboxamides synthesized through the acylation of primary amines with this compound or its derivatives, as reported in the scientific literature.
| Primary Amine (Ar-NH₂) | Acylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Anisidine | This compound | Triethylamine | DCM | Room temperature, 12 h | 85 | [1] |
| 4-Chloroaniline | This compound | Triethylamine | DCM | Room temperature, 12 h | 82 | [1] |
| 3,4-Dimethoxyaniline | This compound | Pyridine | DCM | 0 °C to rt, 4 h | 78 | [2] |
| 4-Fluoroaniline | This compound | Triethylamine | DCM | Room temperature, overnight | 92 | [3] |
| Aniline | This compound | Pyridine | Dioxane | Reflux, 3 h | 75 | [4] |
| 3-Ethynylaniline | This compound | Triethylamine | THF | 0 °C to rt, 16 h | 68 | [2] |
| 4-(4-Aminophenoxy)-3-chloroaniline | This compound | Pyridine | DCM | 0 °C to rt, 4 h | 75 | [2] |
| Methyl 4-aminobenzoate | This compound | DMAP | DCM | Room temperature, 24 h | 88 | [5] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-1,3-thiazole-2-carboxamides
This protocol describes a general procedure for the acylation of a primary aromatic amine with this compound.
Materials:
-
This compound (1.1 eq)
-
Substituted primary amine (1.0 eq)
-
Triethylamine (1.5 eq) or Pyridine (catalytic to 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,3-thiazole-2-carboxamides.
Caption: General workflow for the synthesis of N-substituted-1,3-thiazole-2-carboxamides.
EGFR Signaling Pathway Inhibition
Many N-substituted-1,3-thiazole-2-carboxamides have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below depicts a simplified representation of this pathway and the point of inhibition.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Synthesis with 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of amides using 1,3-thiazole-2-carbonyl chloride. It includes reaction conditions, purification methods, and characterization data. Additionally, it outlines the relevance of the resulting thiazole carboxamide scaffold in targeting the c-Met signaling pathway, a critical pathway in cancer progression.
Introduction
The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. These derivatives have garnered significant interest due to their potential as therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these amides is typically achieved through the acylation of a primary or secondary amine with a reactive carbonyl source, such as this compound. This reaction provides a versatile and efficient method for the generation of diverse libraries of bioactive molecules. Of particular note is the role of certain thiazole carboxamides as inhibitors of the c-Met receptor tyrosine kinase, a key player in cell proliferation, migration, and invasion, making it an important target in oncology drug discovery.
Experimental Protocol: Synthesis of N-Aryl-1,3-thiazole-2-carboxamides
This protocol describes a general method for the synthesis of N-aryl-1,3-thiazole-2-carboxamides from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, etc.)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of the desired substituted aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-aryl-1,3-thiazole-2-carboxamide.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various thiazole and benzothiazole carboxamides, which are analogous to the target compounds.
| Amine Substrate | Acyl Chloride/Carboxylic Acid | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Various amines | Thiazole/Thiadiazole carboxylic acid + Oxalyl chloride | - | - | - | - | - | [1] |
| 2-Aminothiazole | Heptanoyl chloride | Et3N | CHCl3 | 6 | Reflux | - | [3] |
| 2-Amino-4-phenylthiazole | 6-Bromohexanoyl chloride | Et3N | CHCl3 | 6 | Reflux | - | [3] |
| 2-Aminothiazole | 2-Thiophenecarbonyl chloride | Et3N | CHCl3 | 6 | Reflux | - | [3] |
| Various amines | Benzothiazole-2-carboxylic acid + DCC | - | DCM | 12 | RT | 60-85 | [2] |
| Aniline | 2-Benzyl-4-methylthiazole-5-carboxylic acid + EDC.HCl | DIPEA | DMF | Overnight | RT | - | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-1,3-thiazole-2-carboxamides.
Caption: General workflow for amide synthesis.
c-Met Signaling Pathway
Thiazole carboxamides have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. The diagram below illustrates the simplified c-Met signaling pathway, which is implicated in cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
Application Notes: 1,3-Thiazole-2-carbonyl chloride in Medicinal Chemistry
Introduction
1,3-Thiazole-2-carbonyl chloride is a versatile heterocyclic building block crucial in the discovery of novel therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets.[3] this compound serves as a key intermediate for the synthesis of a wide array of derivatives, most notably thiazole-2-carboxamides, which have demonstrated significant potential across various disease areas.
Therapeutic Applications of 1,3-Thiazole-2-carboxamide Derivatives
The derivatization of this compound, primarily through amide bond formation, has led to the development of compounds with a broad spectrum of pharmacological activities.
Anticancer Activity:
Thiazole-2-carboxamides have emerged as potent anticancer agents by targeting various components of cellular signaling pathways. A notable application is in the development of kinase inhibitors. For instance, novel thiazole-2-carboxamide derivatives have been synthesized and evaluated as c-Met kinase inhibitors, a key target in cancer therapy.[3] Several of these compounds have displayed significant antiproliferative activity against human lung and breast cancer cell lines.[4] The amide moiety in these structures often plays a critical role in binding to the hinge region of the kinase domain.
Table 1: Anticancer Activity of Representative Thiazole-2-carboxamide Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 6f | EGFR | Human Lung Cancer | 0.48 | [4] |
| 6f | EGFR | Human Breast Cancer | 3.66 | [4] |
| 51am | c-Met Kinase | - | 0.00254 | [3] |
| 51ak | c-Met Kinase | - | 0.00389 | [3] |
| 51an | c-Met Kinase | - | 0.00373 | [3] |
| 3b | PI3Kα | - | 0.086 | [5] |
| 3b | mTOR | - | 0.221 | [5] |
Anti-inflammatory and COX Inhibition:
Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Thiazole-2-carboxamide derivatives have been investigated as COX inhibitors. Certain synthesized compounds have shown potent inhibitory activity against both COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents.[1]
Table 2: COX Inhibition by Thiazole-2-carboxamide Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 2a | COX-1 | 2.65 | 2.766 | [1] |
| 2a | COX-2 | 0.958 | [1] | |
| 2b | COX-1 | 0.239 | 1.251 | [1] |
| 2b | COX-2 | 0.191 | [1] |
Antimicrobial and Antifungal Activity:
The thiazole scaffold is present in several antimicrobial agents. Derivatives synthesized from this compound have been evaluated for their activity against various pathogens. For example, certain thiazole-derived amides have demonstrated good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger.[6]
Antitubercular Activity:
Tuberculosis remains a significant global health threat, and new drugs are urgently needed. Benzo[d]thiazole-2-carboxamides have been identified as a new class of antituberculosis agents that inhibit mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), a key enzyme in the histidine biosynthesis pathway.[7]
Table 3: Antitubercular Activity of Benzo[d]thiazole-2-carboxamides
| Compound ID | Target | EC50 (µM) | Reference |
| 1n | ATP-PRTase | - | [7] |
| 2a | ATP-PRTase | - | [7] |
Antioxidant Activity:
Some thiazole-carboxamide derivatives have been shown to possess potent antioxidant properties, with some compounds exhibiting stronger radical scavenging activity than the standard antioxidant, Trolox.[8]
Table 4: Antioxidant Activity of Thiazole-carboxamide Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| LMH6 | DPPH Radical Scavenging | 0.185 | [8] |
| LMH7 | DPPH Radical Scavenging | 0.221 | [8] |
| Trolox (Standard) | DPPH Radical Scavenging | 3.10 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thiazole-2-carboxamides from this compound
This protocol describes a general method for the acylation of primary or secondary amines with this compound to yield the corresponding thiazole-2-carboxamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Addition of Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, water, and 1N NaOH.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiazole-2-carboxamide.
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic workflow for thiazole-2-carboxamides.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Benzo[ d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Anticancer Agents from 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 1,3-thiazole-2-carbonyl chloride. This class of compounds, particularly the 1,3-thiazole-2-carboxamides, has demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression, such as the c-Met tyrosine kinase pathway.
Introduction
The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous clinically approved drugs.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] One promising avenue of research involves the derivatization of this compound to synthesize a library of amides and esters. Notably, 1,3-thiazole-2-carboxamide derivatives have emerged as effective inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase whose aberrant activation is a key driver in many human cancers.[3][4]
Dysregulation of the c-Met signaling pathway, triggered by its ligand, hepatocyte growth factor (HGF), leads to a cascade of downstream events promoting cell proliferation, survival, migration, and invasion.[5][6] Key downstream pathways activated by c-Met include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[6][7] By targeting the c-Met kinase, 1,3-thiazole-2-carboxamide derivatives can effectively block these oncogenic signals, leading to cell cycle arrest and apoptosis in cancer cells.[4]
This document provides detailed protocols for the synthesis of these promising anticancer agents, their biological evaluation, and a summary of their activity.
Synthetic Scheme
The general synthetic approach involves the acylation of various primary or secondary amines with this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of 1,3-thiazole-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 1,3-thiazole-2-carboxylic acid to its corresponding acid chloride, a key intermediate for the synthesis of carboxamide derivatives.
Materials:
-
1,3-Thiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 1,3-thiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude acid chloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 1,3-Thiazole-2-carboxamide Derivatives
This protocol outlines the synthesis of 1,3-thiazole-2-carboxamides by reacting this compound with a variety of amines.[8]
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,3-thiazole-2-carboxamide derivative.
Biological Evaluation Workflow
The following workflow outlines the typical screening process for newly synthesized 1,3-thiazole derivatives to assess their anticancer potential.
Caption: Workflow for anticancer evaluation.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative 1,3-thiazole-2-carboxamide derivatives against various human cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 51am | A549 (Lung) | 0.83 | [9] |
| HT-29 (Colon) | 0.68 | [9] | |
| MDA-MB-231 (Breast) | 3.94 | [9] | |
| 6f | Human Lung Cancer Cell Line | 0.48 | [7] |
| Human Breast Cancer Cell Line | 3.66 | [7] |
Mechanism of Action: Inhibition of the c-Met Signaling Pathway
Several 1,3-thiazole-2-carboxamide derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[3][4] By binding to the ATP-binding pocket of the c-Met kinase domain, these compounds prevent its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of c-Met signaling leads to the inhibition of cancer cell proliferation, survival, and invasion, and can induce apoptosis.
Caption: Inhibition of c-Met signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Synthesis of Antimicrobial Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of thiazole derivatives exhibiting antimicrobial activity. The thiazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown significant potential in the development of new antimicrobial agents to combat drug-resistant pathogens.[1][2][3][4] This guide outlines established synthetic methodologies, presents key quantitative data for synthesized compounds, and includes detailed experimental procedures.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities, including antibacterial and antifungal properties.[2][5][6][7] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile pharmacophore.[1][2][6] This document details synthetic routes to access these valuable molecules, focusing on practical and reproducible laboratory methods.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of thiazole derivatives. The most common and historically significant method is the Hantzsch thiazole synthesis.[1][6] Other notable methods include the Gabriel synthesis and the Cook-Heilbron synthesis.[1] Modern approaches often utilize microwave-assisted synthesis to improve reaction efficiency and reduce reaction times.[1][6][8][9]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the cyclization reaction of an α-halocarbonyl compound with a thioamide or a compound containing a thioamide-like functional group, such as thiourea, thiosemicarbazides, or thiosemicarbazones.[1][6]
A general representation of the Hantzsch synthesis is depicted below:
Caption: General scheme of the Hantzsch thiazole synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of antimicrobial thiazole derivatives based on established literature methods.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Microwave-Assisted Hantzsch Synthesis
This protocol describes a rapid, microwave-assisted synthesis of 2-amino-4-phenylthiazole from acetophenone, iodine, and thiourea.[1]
Materials:
-
Acetophenone
-
Iodine
-
Thiourea
-
Water
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine acetophenone (1 mmol), iodine (1 mmol), and thiourea (2 mmol).
-
Irradiate the mixture in a microwave reactor for 5 minutes.
-
After cooling, add water to the reaction mixture.
-
Heat the mixture for an additional 7 minutes.
-
Allow the reaction to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of Substituted Thiazole Derivatives from Thiosemicarbazones and α-Bromoketones
This protocol outlines the synthesis of thiazole derivatives through the reaction of thiosemicarbazones with α-bromoketones, a common variation of the Hantzsch synthesis.[1][6]
Materials:
-
Substituted aldehyde or ketone
-
Thiosemicarbazide
-
α-Bromoacetophenone (or other α-bromoketones)
-
Ethanol
-
Sodium acetate
Procedure:
-
Synthesis of Thiosemicarbazone:
-
Dissolve the substituted aldehyde or ketone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration.
-
-
Synthesis of Thiazole Derivative:
-
In a round-bottom flask, suspend the thiosemicarbazone (1 mmol) and the appropriate α-bromoacetophenone (1 mmol) in ethanol.
-
Add sodium acetate (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Antimicrobial Activity Data
The antimicrobial activity of synthesized thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The following tables summarize representative data from the literature.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | [1] |
| Benzo[d]thiazole derivative (13) | MRSA | 50-75 | [10] |
| Benzo[d]thiazole derivative (14) | E. coli | 50-75 | [10] |
| Thiazole derivative (p-t) | E. coli | > Standard | [11] |
| Thiazole derivative (p-t) | S. aureus | > Standard | [11] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzo[d]thiazole derivative (13) | A. niger | 50-75 | [10] |
| Benzo[d]thiazole derivative (14) | A. niger | 50-75 | [10] |
| Thiazole derivative (p-t) | C. albicans | > Standard | [11] |
| Thiazole derivative (p-t) | A. flavus | > Standard | [11] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques [dergipark.org.tr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,3-Thiazole-2-Carbonyl Chloride in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics. A key derivative, 1,3-thiazole-2-carbonyl chloride, serves as a versatile building block for the synthesis of a class of potent kinase inhibitors. This reactive intermediate readily undergoes acylation with primary and secondary amines to form stable 1,3-thiazole-2-carboxamides, a motif frequently found in small molecule kinase inhibitors targeting a range of oncogenic and inflammatory signaling pathways.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, supported by quantitative data and visual representations of relevant signaling pathways and experimental workflows.
Application Notes
The 1,3-thiazole-2-carboxamide moiety is a key pharmacophore in a variety of kinase inhibitors, contributing to their binding affinity and selectivity. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, while the exocyclic amide bond provides a crucial anchor point for further structural elaboration and interaction with the enzyme.
Key Kinase Targets:
Derivatives synthesized using this compound have shown inhibitory activity against several important kinase families, including:
-
c-Met: A receptor tyrosine kinase often dysregulated in cancer, playing a critical role in cell proliferation, survival, and metastasis.
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer.
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, making it an attractive target for cancer therapy.
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that are key mediators of oncogenic signaling. The pan-Src kinase inhibitor Dasatinib, for instance, features a related thiazole carboxamide structure.
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression.
-
PI3K/mTOR Pathway: Thiazole derivatives have been developed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), central regulators of cell growth and survival.
Structure-Activity Relationships (SAR):
SAR studies on 1,3-thiazole-2-carboxamide-based kinase inhibitors have revealed several key insights. The nature and substitution pattern of the amine component that acylates with this compound are critical for determining the potency and selectivity of the final inhibitor. For instance, in a series of c-Met inhibitors, the introduction of halogen atoms on the phenyl ring of the amine component significantly influenced the inhibitory activity. Similarly, for GSK-3β inhibitors, the incorporation of a primary carboxamide group on the thiazole ring was found to enhance potency.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using a 1,3-thiazole-2-carboxamide scaffold.
Table 1: c-Met Kinase Inhibitory Activity of Thiazole-2-Carboxamide Derivatives
| Compound ID | R1 | R2 | Moiety A | Moiety C | c-Met IC50 (nM) |
| 51e | H | C6H5 | A1 | C3 | 34.48 |
| 51i | 2-F | C6H5 | A1 | C3 | 31.25 |
| 51j | 3-F | C6H5 | A1 | C3 | 29.54 |
| 51k | 2-Cl | C6H5 | A1 | C3 | 33.05 |
| 51l | 3-Cl | C6H5 | A1 | C3 | 31.86 |
| 51ak | 3-F | 4-F-C6H5 | A7 | C3 | 3.89 |
| 51al | 3-F | 4-Cl-C6H5 | A7 | C3 | 5.23 |
| 51am | 3-F | 3-Cl-4-F-C6H5 | C3 | A7 | 2.54 |
| 51an | 3-F | 3,4-di-F-C6H5 | C3 | A7 | 3.73 |
Data extracted from a study on thiazole/thiadiazole carboxamide scaffold-based derivatives as c-Met kinase inhibitors.
Table 2: Inhibitory Activity of Thiazole Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 | Reference |
| Compound 42 | GSK-3β | 0.29 ± 0.01 nM | |
| Compound 43 | GSK-3β | 1.1 ± 0.1 nM | |
| Compound 25 | CDK9 | 0.64 - 2.01 µM (on various cancer cell lines) | |
| Compound 33 | CK2 | 0.4 µM | |
| Compound 1g | CK2 | 1.9 µM | |
| Compound 1g | GSK3β | 0.67 µM | |
| Dasatinib (BMS-354825) | pan-Src | Nanomolar to subnanomolar |
Experimental Protocols
The following is a representative protocol for the synthesis of a 1,3-thiazole-2-carboxamide kinase inhibitor via the acylation of an amine with this compound. This protocol is adapted from procedures where the acid chloride is generated in situ from 1,3-thiazole-2-carboxylic acid. For a more direct synthesis, commercially available this compound can be used.
Protocol 1: Synthesis of N-Aryl-1,3-thiazole-2-carboxamide
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine or DIPEA (1.5 eq) dropwise.
-
Acylation: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1,3-thiazole-2-carboxamide.
-
Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized from this compound.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Workflow for Synthesizing Thiazole-2-carboxamide Kinase Inhibitors.
Green Chemistry Approaches to Thiazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives using green chemistry principles. Thiazoles are a critical heterocyclic scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. The protocols outlined below utilize green chemistry approaches such as microwave-assisted synthesis, ultrasound irradiation, reusable catalysts, and green solvents to provide more sustainable and efficient alternatives.
Data Presentation: Comparison of Green Synthesis Methods
The following tables summarize quantitative data from the detailed protocols, allowing for a clear comparison of different green synthetic approaches for thiazole synthesis.
Table 1: Microwave-Assisted One-Pot Synthesis of 2-Aminothiazoles
| Entry | Substituted Ketone | Reaction Time (min) | Yield (%) | Reference |
| 1 | Acetophenone | 10 | 92 | [1] |
| 2 | 4-Chloroacetophenone | 12 | 95 | [1] |
| 3 | 4-Methylacetophenone | 10 | 94 | [1] |
| 4 | 4-Methoxyacetophenone | 15 | 90 | [1] |
Table 2: Ultrasound-Assisted Hantzsch Synthesis of Thiazole Derivatives
| Entry | Benzaldehyde Derivative | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 1.5 | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | 1.5 | 90 | [2] |
| 3 | 4-Methylbenzaldehyde | 2 | 88 | [2] |
| 4 | 4-Methoxybenzaldehyde | 2 | 86 | [2] |
Table 3: Reusable NiFe₂O₄ Nanoparticle-Catalyzed One-Pot Thiazole Synthesis
| Entry | Anhydride | Reaction Time (min) | Yield (%) | Reference |
| 1 | Phthalic Anhydride | 45 | 90 | [3][4] |
| 2 | Succinic Anhydride | 50 | 88 | [3][4] |
| 3 | Maleic Anhydride | 45 | 92 | [3][4] |
| 4 | Glutaric Anhydride | 60 | 85 | [3][4] |
Table 4: Catalyst-Free Synthesis of 2-Aminothiazoles in PEG-400
| Entry | α-Diazoketone | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-Diazo-1-phenyl-2-propanone | 2.5 | 96 | [5] |
| 2 | 2-Diazo-1-(4-chlorophenyl)ethanone | 2.0 | 94 | [5] |
| 3 | 2-Diazo-1-(4-methylphenyl)ethanone | 3.0 | 95 | [5] |
| 4 | 2-Diazo-1-(4-methoxyphenyl)ethanone | 3.5 | 92 | [5] |
Experimental Protocols
Microwave-Assisted One-Pot Synthesis of 2-Aminothiazoles
This protocol describes a rapid and efficient synthesis of 2-aminothiazole derivatives using microwave irradiation.[1]
Materials:
-
Substituted ketone (10 mmol)
-
Thiourea (20 mmol)
-
Iodine (10 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe flask, combine the substituted ketone (10 mmol), thiourea (20 mmol), and iodine (10 mmol).
-
Subject the mixture to microwave irradiation at 170 W for the time specified in Table 1 (typically 10-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Ultrasound-Assisted Hantzsch Synthesis of Thiazole Derivatives
This protocol utilizes ultrasonic irradiation to promote the Hantzsch synthesis of thiazole derivatives in a green solvent system.[2]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW.SiO₂, 15 mol%)
-
Ethanol/water (1:1, 5 mL)
Procedure:
-
In a suitable vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the appropriate substituted benzaldehyde (1 mmol), and silica supported tungstosilisic acid (15 mol%).
-
Add 5 mL of an ethanol/water (1:1) mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for the time indicated in Table 2 (typically 1.5-2 hours).
-
Upon completion of the reaction (monitored by TLC), filter the solid product.
-
Wash the collected solid with ethanol.
-
Dissolve the solid in acetone and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure and dry the resulting product in an oven at 60 °C.
Reusable NiFe₂O₄ Nanoparticle-Catalyzed One-Pot Thiazole Synthesis
This protocol describes a one-pot, three-component synthesis of thiazole scaffolds using reusable magnetic nanoparticles as a catalyst in an environmentally benign solvent system.[3][4]
Materials:
-
α-Halo carbonyl compound (e.g., N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide) (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (e.g., phthalic anhydride) (1 mmol)
-
NiFe₂O₄ nanoparticles (5 mg)
-
Ethanol/water (1:1, 5 mL)
Procedure:
-
Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the selected anhydride (1 mmol) in a reaction flask.
-
Add NiFe₂O₄ nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent mixture.
-
Heat the resulting mixture at 75 °C for the duration specified in Table 3 (typically 45-60 minutes), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash it with water, and then dry it.
-
Purify the product by recrystallization from absolute ethanol.
-
The NiFe₂O₄ nanoparticles can be recovered from the filtrate using an external magnet and reused.
Catalyst-Free Synthesis of 2-Aminothiazoles in PEG-400
This protocol outlines a simple and efficient catalyst-free synthesis of 2-aminothiazoles using polyethylene glycol (PEG-400) as a green and recyclable solvent.[5]
Materials:
-
α-Diazoketone (1 mmol)
-
Thiourea (1 mmol)
-
Polyethylene glycol (PEG-400, 10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, dissolve the α-diazoketone (1 mmol) and thiourea (1 mmol) in 10 mL of PEG-400.
-
Heat the mixture at 100 °C for the time indicated in Table 4 (typically 2-3.5 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the mixture with water and extract the product with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and dry them over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (ethyl acetate/hexane, 3:7) to yield the pure 2-aminothiazole.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Thiazole Derivatives
Thiazole derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects, by targeting various cellular signaling pathways.
Caption: PI3K/Akt signaling pathway and its inhibition by thiazole derivatives.
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Caption: Mechanism of topoisomerase inhibition by thiazole derivatives.
Caption: Inhibition of histone deacetylase (HDAC) by thiazole derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the green synthesis of thiazoles.
Caption: General workflow for microwave-assisted thiazole synthesis.
Caption: General workflow for ultrasound-assisted thiazole synthesis.
References
Troubleshooting & Optimization
1,3-Thiazole-2-carbonyl chloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,3-Thiazole-2-carbonyl chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color/consistency. What should I do?
A change in the physical appearance of this compound, such as discoloration or clumping, may indicate decomposition. The primary cause of decomposition is exposure to moisture.[1][2] This compound reacts violently with water.[1][2] If you suspect decomposition, it is crucial to handle the material with extreme caution in a well-ventilated fume hood. Do not attempt to use the compromised reagent in your experiments, as it can lead to failed reactions and the generation of hazardous byproducts. Dispose of the material according to your institution's hazardous waste disposal procedures.
Q2: I observe unexpected side products in my reaction. Could it be related to the stability of the this compound?
Yes, the presence of unexpected side products can be a direct result of using partially hydrolyzed this compound. When exposed to moisture, it hydrolyzes to 1,3-thiazole-2-carboxylic acid. This carboxylic acid can then participate in different reactions or act as an impurity, leading to a complex and undesirable product mixture. To avoid this, always use a fresh bottle or a properly stored and handled reagent.
Q3: What are the immediate first aid measures in case of accidental exposure to this compound?
Due to its corrosive nature, immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.[1]
Q4: Can I store this compound in a standard laboratory refrigerator?
Yes, a standard laboratory refrigerator is suitable, provided it maintains a temperature range of 2-8°C.[3] However, it is crucial to ensure the container is tightly sealed to prevent moisture ingress.[1][2][4] It is also recommended to store it in a designated area for corrosive materials.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reaction yield | Reagent decomposition due to improper storage. | Ensure the reagent was stored in a tightly sealed container at 2-8°C, away from moisture. Use a fresh bottle of this compound. |
| Formation of a white precipitate upon opening the bottle | Reaction with atmospheric moisture. | Minimize the time the bottle is open. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket). |
| Inconsistent reaction results between batches | Varying degrees of reagent purity due to handling. | Standardize the handling protocol for the reagent. Ensure all users are aware of its moisture sensitivity. |
| Corrosion of nearby equipment | Improper storage allowing vapors to escape. | Store in a designated corrosives cabinet.[1] Ensure the container cap is securely fastened. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C | [3] |
| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen or Argon) | [1][2] |
| Container | Tightly sealed, original container | [1][2][4] |
| Location | Cool, dry, well-ventilated area; Corrosives area | [1][2] |
| Incompatible Materials | Water, moist air, strong oxidizing agents, strong bases | [2] |
Experimental Protocol: Quality Check of this compound via Test Reaction
This protocol describes a small-scale test reaction to quickly assess the quality of this compound before its use in a larger-scale synthesis.
Objective: To verify the reactivity of this compound by reacting it with a simple primary amine and analyzing the product.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
TLC plates (silica gel 60 F254)
-
Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)
-
NMR tubes, deuterated chloroform (CDCl3)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate dry, nitrogen-flushed vial, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC. The starting materials should be consumed, and a new, less polar spot corresponding to the amide product should appear.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR. The presence of the expected amide product and the absence of significant amounts of 1,3-thiazole-2-carboxylic acid indicate a high-quality reagent.
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: The primary decomposition pathway of this compound upon exposure to moisture.
References
Handling and safety precautions for 1,3-Thiazole-2-carbonyl chloride
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1,3-Thiazole-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2] A significant hazard is its violent reaction with water, which liberates toxic gas.[1][2] It is classified as a corrosive material.
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In any case of exposure, immediate medical attention is required.[1][2]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Keep the eye wide open while rinsing and seek immediate medical attention.[1][2]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][2] A physician should be called immediately.[2]
-
Ingestion: If swallowed, rinse the mouth with water but do NOT induce vomiting.[1][2] Drink plenty of water and seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[2] Call a physician or poison control center immediately.[2]
Q3: What are the proper storage conditions for this compound?
A3: Store in a cool, dry, and well-ventilated area.[3] Keep containers tightly sealed to prevent contact with water or moist air.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and water.[2] The recommended storage temperature is between 2-8°C.[4][5]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6] Do not release it into the environment.[1]
Troubleshooting Guides
Issue: The compound has solidified in the container.
-
Cause: this compound is a solid at room temperature with a melting point between 54-58°C.[5]
-
Solution: If the material is needed in a liquid state, it can be gently warmed in a controlled environment, such as a water bath, in a fume hood. Ensure the container is securely closed but not under pressure. Avoid direct, high heat.
Issue: A small spill has occurred in the laboratory.
-
Solution: For minor spills, first ensure the area is well-ventilated and evacuate non-essential personnel.[1] Wearing appropriate personal protective equipment (PPE), contain the spill with an inert absorbent material like sand or earth.[3] Sweep or shovel the material into a suitable, labeled container for disposal.[1][3] Do not use water to clean the spill area, as it reacts violently.[1]
Data Presentation
| Property | Value | Source |
| Molecular Formula | C4H2ClNOS | [5][7] |
| Molecular Weight | 147.58 g/mol | [5][8][7] |
| Melting Point | 54-58 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Reacts violently with water | - | Danger | EUH014: Reacts violently with water |
| Contact with water liberates toxic gas | - | Danger | EUH029: Contact with water liberates toxic gas |
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation: Work in a well-ventilated chemical fume hood.[2] Ensure an eyewash station and safety shower are readily accessible.[2][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][2]
-
Dispensing: Carefully open the container, avoiding inhalation of any dust or vapors.[2] Use a clean, dry spatula or other appropriate tool to transfer the solid material. If transferring as a liquid, use a dry syringe or cannula.
-
Reaction Setup: Add the compound slowly to your reaction vessel, which should be under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Cleaning: Clean any contaminated surfaces with a dry cloth or absorbent material. Do not use water. Decontaminate equipment by slowly adding it to a suitable quenching solution (e.g., a solution of sodium bicarbonate) under controlled conditions in a fume hood.
Visualizations
Caption: Spill Response Workflow for this compound.
Caption: First Aid Protocol for Exposure to this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H2ClNOS | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Optimizing reaction conditions for acylation with 1,3-Thiazole-2-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for acylation using 1,3-Thiazole-2-carbonyl chloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a reactive acylating agent featuring a thiazole heterocyclic ring. The thiazole ring is a significant structural component in many biologically active compounds, including pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.[1][2] This reagent is primarily used to introduce the 1,3-thiazole-2-carbonyl moiety into molecules, typically by reacting it with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Q2: What are the main challenges when working with this compound?
A2: Like most acyl chlorides, this compound is sensitive to moisture and can be hydrolyzed back to its corresponding carboxylic acid. Ensuring anhydrous (dry) reaction conditions is crucial for high yields. Additionally, the reactivity of the nucleophile and potential side reactions can impact the efficiency of the acylation. For some substrates, particularly those with poor nucleophilicity, forcing conditions such as heating may be required, which can also lead to degradation or side product formation.
Q3: What general reaction conditions are recommended for acylation with this compound?
A3: Typical conditions involve reacting the substrate (amine or alcohol) with this compound in an inert, anhydrous solvent in the presence of a base. The choice of solvent and base is critical and depends on the substrate's solubility and reactivity. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often used to neutralize the HCl byproduct generated during the reaction.
Q4: How can I monitor the progress of my acylation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: this compound is moisture-sensitive and can hydrolyze. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Handle this compound in a glovebox or under a positive pressure of inert gas. |
| Poor Nucleophilicity of the Substrate: The amine or alcohol may not be reactive enough under the chosen conditions. | - Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile (e.g., NaH for alcohols or poorly nucleophilic amines).[3] - Gentle heating may be required, but monitor for decomposition. - Addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate, especially for less reactive nucleophiles. | |
| Inadequate Base: Insufficient base to neutralize the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. | - Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. If using the substrate amine as the base, at least two equivalents of the amine are necessary. | |
| Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. | - Choose a solvent in which all reactants are soluble. A solvent screen may be necessary. Common choices include DCM, THF, acetonitrile, or DMF for less soluble substrates. | |
| Formation of Multiple Products/Side Reactions | Diacylation: Primary amines can sometimes undergo a second acylation. | - Use a controlled stoichiometry of the acylating agent (e.g., 1.05 to 1.1 equivalents). - Add the this compound solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Reaction with Solvent: Reactive solvents may compete with the intended nucleophile. | - Avoid protic solvents (e.g., alcohols, water) unless they are the intended reactant. | |
| Degradation of Starting Material or Product: The thiazole ring or other functional groups may be sensitive to the reaction conditions. | - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). - Minimize reaction time by monitoring closely with TLC or HPLC. | |
| Difficult Product Purification | Excess Reagents or Byproducts: Unreacted starting materials or base-HCl salts can co-elute with the product. | - Perform an aqueous workup to remove water-soluble impurities. A dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities. - For purification by column chromatography, carefully select the eluent system to achieve good separation. |
| Hydrolysis of Product During Workup: The amide or ester product may be susceptible to hydrolysis under acidic or basic workup conditions. | - Use a neutral aqueous wash (brine) if the product is sensitive to acid or base. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Experimental Protocols
The following are general, illustrative protocols for the acylation of primary amines, secondary amines, and alcohols with this compound. Optimization may be required for specific substrates.
Protocol 1: Acylation of a Primary Amine
Reaction: Synthesis of N-Benzyl-1,3-thiazole-2-carboxamide
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation of a Secondary Amine
Reaction: Synthesis of N,N-Diethyl-1,3-thiazole-2-carboxamide
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add diethylamine (1.0 eq) and pyridine (1.2 eq) to anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. A wash with aqueous CuSO₄ can help remove residual pyridine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.
Protocol 3: Acylation of an Alcohol
Reaction: Synthesis of Benzyl 1,3-thiazole-2-carboxylate
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous acetonitrile.
-
Addition of Acyl Chloride: Add a solution of this compound (1.2 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature until the starting alcohol is consumed, as indicated by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.
Data Presentation
The following tables provide illustrative quantitative data for acylation reactions. Note that actual results will vary depending on the specific substrate and optimized conditions.
Table 1: Illustrative Yields for Acylation of Various Amines with Heteroaromatic Acyl Chlorides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |
| Benzylamine | Triethylamine | DCM | 0 to RT | 1-3 | 90-98 |
| Diethylamine | Pyridine | THF | 0 to RT | 12-16 | 75-85 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2-4 | 80-90 |
| Imidazole | None | Dichloromethane | RT | 1 | ~90 |
Note: Data is compiled from general procedures for acylation and may not be specific to this compound.
Table 2: Illustrative Yields for Acylation of Alcohols
| Alcohol Substrate | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Alcohol | Triethylamine | DMAP | Acetonitrile | RT | 2-6 | 80-95 |
| Ethanol | Pyridine | None | DCM | RT | 4-8 | 70-85 |
| Phenol | Triethylamine | DMAP | THF | RT | 6-12 | 65-80 |
Note: Data is generalized for acylation reactions and serves as a guideline.
Visualizations
Experimental Workflow for Amine Acylation
Caption: General workflow for the acylation of an amine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
Side reactions and byproducts in 1,3-Thiazole-2-carbonyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,3-thiazole-2-carbonyl chloride in chemical synthesis.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Amide or Ester Synthesis
Initial Checks:
-
Moisture Contamination: this compound is highly sensitive to moisture. Hydrolysis to the corresponding carboxylic acid is a common side reaction that will prevent the desired acylation.
-
Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your amine or alcohol substrate is dry. Handle this compound in a glovebox or under a positive pressure of inert gas if possible.
-
-
Reagent Purity: The purity of this compound, the nucleophile (amine or alcohol), and any bases or catalysts is critical.
-
Recommendation: Use freshly opened or properly stored reagents. If purity is questionable, consider purification of the starting materials.
-
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Starting material (amine/alcohol) is recovered. | Low Reactivity of Nucleophile: Sterically hindered or electron-deficient amines/alcohols may not be nucleophilic enough to react efficiently. | 1. Increase Reaction Temperature: Gently heat the reaction mixture. Monitor for decomposition. 2. Use a Stronger Base: For amine acylations, a non-nucleophilic base like DBU or a stronger amine base might be required. 3. Catalyst Addition: For less reactive nucleophiles, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be effective. |
| TLC/LC-MS shows a new spot with a polarity similar to the carboxylic acid. | Hydrolysis of the Acyl Chloride: The primary byproduct is often 1,3-thiazole-2-carboxylic acid due to trace moisture. | 1. Strict Anhydrous Conditions: Re-run the reaction with rigorously dried solvents and glassware. 2. Inert Atmosphere: Ensure the reaction is performed under a nitrogen or argon atmosphere. |
| Complex mixture of products observed. | Decomposition of Acyl Chloride or Product: The thiazole ring can be sensitive to strong bases or high temperatures, leading to decomposition. | 1. Lower Reaction Temperature: Run the reaction at 0 °C or even lower. 2. Weaker Base: Use a milder base such as triethylamine or diisopropylethylamine. 3. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reaction is the hydrolysis of the acyl chloride to form 1,3-thiazole-2-carboxylic acid. This occurs in the presence of water. Other potential side reactions, especially with amine nucleophiles, include the formation of a salt between the amine and the HCl byproduct, which renders the amine non-nucleophilic. With sensitive substrates, decomposition of the thiazole ring can occur under harsh basic conditions or at elevated temperatures.
Q2: How can I confirm that I have successfully formed the acyl chloride from the carboxylic acid?
A2: While direct analysis of the highly reactive acyl chloride can be challenging, you can confirm its formation by taking a small aliquot from the reaction mixture and reacting it with a highly nucleophilic amine, such as benzylamine. Rapid formation of the corresponding amide, which can be detected by TLC or LC-MS, indicates the successful generation of the acyl chloride.
Q3: My amine is poorly nucleophilic (e.g., an aniline with electron-withdrawing groups). What conditions should I use?
A3: For poorly nucleophilic amines, standard conditions may not be sufficient. Consider the following:
-
Higher Temperatures: Carefully increase the reaction temperature, monitoring for any decomposition.
-
Use of a Catalyst: Adding a catalytic amount of DMAP can significantly accelerate the acylation.
-
Alternative Coupling Reagents: If direct acylation with the acid chloride fails, consider converting the carboxylic acid to an amide using peptide coupling reagents like HATU or HBTU, which may be more effective for challenging substrates.
Q4: What is the best work-up procedure to remove unreacted this compound and its hydrolysis byproduct?
A4: A typical work-up involves quenching the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will react with any remaining acyl chloride and deprotonate the carboxylic acid byproduct, making it water-soluble and easily separable from the desired organic product during an extraction with an organic solvent like ethyl acetate or dichloromethane.
Data Presentation
Table 1: Influence of Base on Amide Synthesis Yield with a Hindered Amine *
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | 25 | 24 | 45 |
| Diisopropylethylamine | 25 | 24 | 60 |
| DBU | 25 | 12 | 75 |
| Pyridine | 50 | 12 | 65 |
*Yields are representative and may vary based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,3-Thiazole-2-carboxamide
This protocol describes the acylation of a primary amine with this compound.
Workflow for Amide Synthesis
Caption: General workflow for 1,3-thiazole-2-carboxamide synthesis.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-thiazole-2-carboxamide.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All chemical reactions should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.
Technical Support Center: Synthesis of Thiazole-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of thiazole-based compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in thiazole synthesis, particularly in the widely used Hantzsch synthesis, can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
Initial Checks:
-
Verify Starting Materials:
-
Purity: Impurities in your starting materials (α-haloketones and thioamides) or solvents can lead to side reactions or inhibit the reaction.[1][2] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[1]
-
Stability: Thioamides can be unstable, particularly in acidic conditions.[3][4] Ensure your thioamide is pure and has been stored correctly. The α-haloketone should also be fresh and free from decomposition products.[4]
-
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis is often exothermic.[4] Overheating can lead to the formation of side products. Conversely, a temperature that is too low will result in an incomplete reaction. It is crucial to monitor and control the reaction temperature.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Insufficient reaction time will lead to incomplete conversion, while prolonged times, especially at elevated temperatures, can cause product decomposition.[3]
-
Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure the complete conversion of the α-haloketone.[5][6]
-
Troubleshooting Workflow for Low Yield The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.
Caption: A logical workflow for troubleshooting low yields.
Problem 2: Significant Side Product Formation
Q: My reaction is producing a complex mixture with many side products. How can I improve the selectivity for my desired thiazole?
A: The formation of side products is often related to the reactivity of the starting materials and intermediates.
-
Temperature Control: As the Hantzsch synthesis can be exothermic, maintaining a consistent and appropriate temperature is crucial to minimize side reactions.[4] Consider running the reaction at a lower temperature or using a dropwise addition of one reagent to a solution of the other to better control the exotherm.[4]
-
pH Control: The pH of the reaction mixture can influence the outcome. Upon completion, neutralizing the reaction mixture, often with a weak base like sodium carbonate, can help in the precipitation of the desired product and improve its isolation.[5][7]
-
Solvent Choice: While methanol and ethanol are common solvents, the choice of solvent can impact selectivity. Depending on your specific substrates, exploring other solvents may be beneficial.[4] For some reactions, greener solvents like water have been successfully employed.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize in a Hantzsch thiazole synthesis for improved yield?
A1: The Hantzsch synthesis is a robust reaction, but optimizing several parameters can significantly enhance the yield.[3]
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, some reactions benefit from one. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst to improve yields.[8][9]
-
Heating Method: Modern heating methods can offer advantages over traditional heating mantles. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[5][10]
-
Solvent: The choice of solvent can influence reaction rate and yield. It is worth screening a few different solvents to find the optimal one for your specific substrates.[9][11]
Q2: Are there alternative synthesis methods if the Hantzsch synthesis consistently gives low yields?
A2: Yes, if optimizing the Hantzsch synthesis is not fruitful, several other methods for synthesizing the thiazole ring can be explored:
-
Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide to produce 2,5-disubstituted thiazole derivatives.[3]
-
Cook-Heilbron Synthesis: In this method, α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles.[12][13]
Q3: How critical is the work-up procedure for the final yield?
A3: The work-up procedure is critical and can be a significant source of product loss if not performed carefully.[14]
-
Extraction: Ensure the pH of the aqueous layer is adjusted correctly before extraction to prevent your product from remaining in the aqueous phase.[15] Multiple extractions with an appropriate organic solvent will maximize the recovery of your product.[15]
-
Purification: The thiazole product is often poorly soluble in water and can be precipitated and collected by filtration.[7] If further purification is needed, techniques like recrystallization or column chromatography should be optimized to minimize product loss.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction conditions on the yield of thiazole synthesis.
Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [9][11]
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| 1 | Water | Reflux | 3.5 | None | 50 |
| 2 | Ethanol | Reflux | 3.5 | None | 65 |
| 3 | Methanol | Reflux | 3.5 | None | 60 |
| 4 | Ethanol/Water (1:1) | Reflux | 3.5 | None | 72 |
| 5 | Ethanol/Water (1:1) | 65 | 2.5 | SiW.SiO₂ (5%) | 80 |
| 6 | Ethanol/Water (1:1) | 65 | 2.0 | SiW.SiO₂ (10%) | 88 |
| 7 | Ethanol/Water (1:1) | 65 | 2.0 | SiW.SiO₂ (15%) | 90 |
| 8 | Ethanol/Water (1:1) | Room Temp | 2.0 | SiW.SiO₂ (15%) | 90 (ultrasonic) |
Table 2: Effect of Solvent and Catalyst on a One-Pot Thiazole Synthesis [16][17]
| Entry | Solvent | Catalyst (5 mg) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Water | None | 60 | Reflux | 32 |
| 2 | Ethanol | None | 60 | Reflux | 55 |
| 3 | Ethanol/Water (1:1) | None | 60 | Reflux | 73 |
| 4 | Ethanol/Water (1:1) | NiFe₂O₄ | 60 | 75 | 90 |
| 5 | Ethanol/Water (1:1) | ZnFe₂O₄ | 60 | 75 | Inactive |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole [5][7]
This protocol describes a typical laboratory procedure for the synthesis of a simple thiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.[5]
-
Spread the collected solid on a watch glass and allow it to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Microwave-Assisted Hantzsch Synthesis [5]
This protocol provides a general method for accelerating the Hantzsch synthesis using microwave irradiation.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or a suitable thioamide
-
Solvent (e.g., methanol, ethanol)
-
Microwave reaction vessel
Procedure:
-
Combine the α-haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent (e.g., 3-5 mL of methanol or ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using a work-up and purification procedure similar to that described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. sussex.figshare.com [sussex.figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Troubleshooting [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Hantzsch thiazole synthesis. The following sections address common issues encountered during the synthesis, offering solutions in a user-friendly question-and-answer format, detailed experimental protocols, and structured data for easy reference.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the common causes?
A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions, reducing the yield of the desired thiazole. α-Haloketones are particularly susceptible to degradation and should be used when fresh or purified before use.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The reaction often requires heating, but excessive heat can cause decomposition.[1] The choice of solvent is also crucial, with alcohols like ethanol and methanol being commonly used.[2]
-
Stoichiometry: An incorrect molar ratio of reactants can result in a low yield. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]
-
Side Reactions: The formation of byproducts is a common cause of low yields. For instance, using N-monosubstituted thioureas under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazole.[4]
Q2: I am observing multiple spots on my TLC plate after running the reaction. What could these be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include:
-
Unreacted Starting Materials: The α-haloketone and/or the thioamide may not have fully reacted.
-
Desired Product: The thiazole product.
-
Side Products: Various side reactions can occur. For example, the α-haloketone can undergo self-condensation. With N-substituted thioureas, regioisomers can form depending on the reaction conditions.[4]
-
Intermediates: In some cases, stable intermediates such as imino thioethers or hydroxythiazolines may be present.[5]
To identify the spots, you can run co-spots with your starting materials. The product spot should become more prominent as the reaction progresses.
Q3: How can I purify my crude thiazole product?
A3: Purification of the crude product is often necessary to remove unreacted starting materials and side products.[6] Common purification methods include:
-
Precipitation and Filtration: The thiazole product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic solution, such as aqueous sodium carbonate, followed by filtration.[2]
-
Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of 2-aminothiazole derivatives. Other potential solvent systems include ethanol/water mixtures, and for less polar compounds, hexane/ethyl acetate or hexane/acetone mixtures can be effective.[3][6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A common mobile phase is a mixture of ethyl acetate and hexanes.[2]
Q4: My reaction did not work at all; I only have my starting materials. What should I check?
A4: If the reaction has failed to initiate, consider the following:
-
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1] Ensure your reaction is being heated to the appropriate temperature for your specific substrates and solvent.
-
Reagent Quality: The α-haloketone is a key reactant and can degrade over time. Ensure it is of good quality and purity. Similarly, the thioamide should be pure.
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, some variations utilize one to improve the reaction rate and yield.[3] If your procedure requires a catalyst, ensure it has been added and is active.
-
Reaction Time: While some reactions are rapid, others may require several hours to go to completion.[6] Monitor the reaction over a longer period using TLC.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Impure or degraded α-haloketone. | Purify the α-haloketone before use (e.g., by recrystallization or distillation). |
| Inactive thioamide. | Ensure the thioamide is pure and dry. Consider synthesizing it fresh if necessary. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Most syntheses require heating (reflux in ethanol is common).[2] | |
| Suboptimal solvent choice. | Experiment with different solvents. Alcohols (methanol, ethanol) are common, but solvent-free conditions have also been reported to be effective.[3][7] | |
| Incorrect stoichiometry of reactants. | Use a 1:1 or a slight excess of the thioamide to α-haloketone molar ratio.[2] | |
| Formation of Multiple Products (Impure Product) | Side reactions of the α-haloketone. | Use fresh, pure α-haloketone. Avoid excessively high temperatures. |
| Formation of regioisomers with substituted thioureas. | Control the reaction pH. Neutral or basic conditions generally favor the formation of 2-aminothiazoles, while acidic conditions can lead to 2-iminodihydrothiazoles.[4] | |
| Unreacted starting materials remain. | Increase the reaction time and monitor by TLC. Ensure the reaction temperature is adequate. | |
| Difficulty in Product Purification | Product and impurities have similar solubility. | Try a different recrystallization solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can be effective.[6][8] If recrystallization fails, use column chromatography. |
| Oily product obtained after work-up. | This can happen if the product has a low melting point or if significant impurities are present. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, purification by column chromatography is necessary. |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-phenylthiazole[2]
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).
Data Presentation
Table 1: Effect of Solvent and Temperature on a One-Pot Hantzsch Thiazole Synthesis[3]
This table summarizes the optimization of reaction conditions for the synthesis of a specific Hantzsch thiazole derivative.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 10 | No reaction |
| 2 | Water | 100 | 4 | 75 |
| 3 | Methanol | 25 | 10 | No reaction |
| 4 | Methanol | 65 | 5 | 60 |
| 5 | Ethanol | 25 | 10 | No reaction |
| 6 | Ethanol | 78 | 4 | 80 |
| 7 | 1-Butanol | 117 | 3 | 85 |
| 8 | 2-Propanol | 82 | 4 | 82 |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: A general experimental workflow for the Hantzsch thiazole synthesis, from starting materials to the pure product.
Troubleshooting Logic for a Failed Hantzsch Synthesis
Caption: A decision-making diagram for troubleshooting a failed Hantzsch thiazole synthesis experiment.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Moisture-Sensitive Acyl Chlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of acyl chlorides in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are acyl chlorides so sensitive to moisture?
A1: Acyl chlorides are highly reactive compounds. The carbon atom in the carbonyl group (-C=O) is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, making it very electron-deficient and highly susceptible to attack by nucleophiles, such as water.[1][2] When an acyl chloride reacts with water, it undergoes rapid hydrolysis to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[3][4][5] This reaction is often vigorous and can lead to a decrease in the yield and purity of the desired product.
Q2: What are the visible signs of acyl chloride decomposition due to moisture?
A2: A common sign of acyl chloride decomposition is the appearance of white misty fumes when the compound is exposed to air.[6] This is due to the formation of HCl gas, which then reacts with atmospheric moisture.[5] The liquid may also appear cloudy or develop a precipitate as the carboxylic acid is formed.
Q3: How should I properly store acyl chlorides?
A3: Acyl chlorides should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[7][8] It is crucial to prevent any moisture from entering the container. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[9] The storage area should be separate from incompatible materials like water, alcohols, amines, and strong bases.[7][9]
Q4: What immediate safety precautions should I take when handling acyl chlorides?
A4: Always handle acyl chlorides in a well-ventilated fume hood.[7] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[9] Avoid all contact with the skin and eyes, and do not inhale the vapors.[10]
Troubleshooting Guide
Problem 1: Low or no yield of the desired acylated product.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the acyl chloride starting material. | Verify the purity of the acyl chloride before use. If decomposition is suspected, consider purifying it by distillation. Ensure all glassware is rigorously dried, and solvents are anhydrous. |
| Incomplete reaction. | Check the reaction temperature and time. Some reactions may require heating or extended reaction times to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Side reactions with protic functional groups. | If the substrate contains protic groups (e.g., -OH, -NH2), they will react with the acyl chloride. These groups may need to be protected before the acylation reaction. |
Problem 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | This leads to the formation of the corresponding carboxylic acid from the acyl chloride.[4] Improve drying techniques for glassware, solvents, and reagents. |
| Reaction with the solvent. | Some solvents can react with acyl chlorides. For example, alcohols will form esters.[11] Choose an inert solvent that is compatible with the reaction conditions. |
| Excess acyl chloride leading to multiple acylations. | Carefully control the stoichiometry of the reactants. Adding the acyl chloride slowly to the reaction mixture can help to minimize side reactions. |
Problem 3: The reaction is not starting.
| Possible Cause | Troubleshooting Step |
| Poor quality of the acyl chloride. | The acyl chloride may have degraded during storage. Use a fresh bottle or purify the existing one. |
| Insufficient activation. | Some acylation reactions require a catalyst, such as a Lewis acid or a tertiary amine (e.g., pyridine, triethylamine), to proceed. |
| Low reaction temperature. | While some reactions are exothermic, others may require initial heating to overcome the activation energy barrier. |
Data Presentation: Common Drying Agents for Solvents
The following table summarizes the properties of common drying agents used to remove water from organic solvents. The choice of drying agent depends on the solvent and the compounds in the solution.
| Drying Agent | Capacity | Speed | Intensity | Suitability |
| Sodium Sulfate (Na₂SO₄) | High | Low | Low | Generally useful. |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Not suitable for alcohols, phenols, amines, amides, ketones, and some esters. |
| Calcium Sulfate (Drierite™) | Low | High | High | Generally useful. |
| Molecular Sieves (3Å or 4Å) | High | High | High | Generally useful, very efficient for achieving low water content.[12] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Suitable for drying basic or neutral compounds; reacts with acids. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line
A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds using a vacuum and an inert gas (typically nitrogen or argon).[13]
Materials:
-
Schlenk flask and other appropriate glassware (e.g., dropping funnel, condenser)
-
Schlenk line with vacuum pump and inert gas source
-
Heat gun or Bunsen burner
-
Septa, needles, and syringes
-
Dry solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and has been oven-dried (e.g., at 150°C) to remove the bulk of adsorbed water.[14][15]
-
Assembly: Assemble the glassware on the Schlenk line. If using a stir bar, add it to the flask.
-
Flame Drying: While under a flow of inert gas, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner.[16] You may observe initial fogging on the inside of the glass as surface water boils off; continue heating until this disappears and then for a few more minutes to ensure all moisture is removed.[16]
-
Purging the Flask: After cooling to room temperature under the inert gas flow, evacuate the flask using the vacuum manifold. Then, refill the flask with the inert gas. Repeat this vacuum-inert gas cycle three times to ensure the removal of atmospheric gases.[14][15]
-
Adding Reagents:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids: Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[16][17] To do this, draw some inert gas into the syringe from the headspace of the reaction flask before drawing up the liquid reagent. This "nitrogen buffer" prevents any air from being introduced.[16]
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which allows for a visual indication of gas flow and prevents over-pressurization.
Mandatory Visualization
Caption: Troubleshooting workflow for a low-yield acylation reaction.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. nbinno.com [nbinno.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Catalyst Selection for 1,3-Thiazole-2-Carbonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-thiazole-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most common reactions involve the electrophilic acyl chloride reacting with nucleophiles. The two primary classes of reactions are:
-
Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst to form aryl or heteroaryl ketones.
Q2: What are the key considerations when selecting a catalyst for amide formation with this compound?
A2: For amide formation, the primary choice of "catalyst" is often a stoichiometric or catalytic basic promoter. Key considerations include:
-
Basicity: The base should be strong enough to deprotonate the amine nucleophile or scavenge the HCl byproduct, but not so strong as to cause unwanted side reactions with the thiazole ring or the carbonyl group.
-
Steric Hindrance: The base should not be overly bulky, which could hinder its interaction with the reactants.
-
Solubility: The chosen base should be soluble in the reaction solvent.
-
Nucleophilicity: For catalytic bases like DMAP, nucleophilicity is crucial for the reaction mechanism.
Q3: Which catalysts are recommended for Friedel-Crafts acylation using this compound?
A3: Friedel-Crafts acylation requires a Lewis acid catalyst to activate the acyl chloride. Common choices include:
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and powerful catalyst, but it is often required in stoichiometric amounts due to complexation with the product.
-
Milder Lewis Acids: Iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) can also be effective and may offer better selectivity and milder reaction conditions.
-
Metal Triflates: Scandium(III) triflate (Sc(OTf)₃) and other rare-earth metal triflates are known to be efficient and can sometimes be used in catalytic amounts.
Q4: Can the thiazole ring itself interfere with the catalyst?
A4: Yes, the nitrogen and sulfur atoms in the thiazole ring are Lewis basic and can coordinate with Lewis acid catalysts. This can lead to catalyst inhibition or deactivation, potentially requiring a higher catalyst loading. For Friedel-Crafts reactions, it is a critical consideration.
Troubleshooting Guides
Amide Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete formation of the acyl chloride from the corresponding carboxylic acid.2. Deactivation of the amine nucleophile by HCl byproduct.3. Insufficiently reactive amine.4. Catalyst (base) is not effective. | 1. Ensure the 1,3-thiazole-2-carboxylic acid is fully converted to the acyl chloride using a reagent like thionyl chloride or oxalyl chloride. Confirm conversion by IR spectroscopy (disappearance of broad O-H stretch, appearance of sharp C=O stretch around 1750-1800 cm⁻¹).2. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl formed during the reaction.3. For less reactive amines, consider using a more potent catalytic system, such as DMAP, or increasing the reaction temperature.4. Switch to a more effective base or catalyst. For example, if TEA is not working, try DMAP. |
| Formation of side products | 1. Reaction of the acyl chloride with the catalyst (e.g., DMAP forming a stable acylpyridinium salt that doesn't react further).2. Decomposition of the starting material or product under the reaction conditions. | 1. Use DMAP in catalytic amounts (1-10 mol%) along with a stoichiometric amount of a weaker, non-nucleophilic base like TEA.2. Run the reaction at a lower temperature. Monitor the reaction progress by TLC or LC-MS to minimize decomposition. |
| Difficulty in product purification | 1. Excess base or its salt is co-eluting with the product.2. Unreacted starting materials are difficult to separate from the product. | 1. Perform an aqueous workup to remove the base and its hydrochloride salt. For example, wash the organic layer with a dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃), and then brine.2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a different solvent system for chromatography to improve separation. |
Friedel-Crafts Acylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Lewis acid catalyst is deactivated by the thiazole ring's nitrogen or sulfur atoms.2. The aromatic substrate is not sufficiently electron-rich.3. Insufficient amount of Lewis acid catalyst. | 1. Increase the stoichiometry of the Lewis acid catalyst to overcome inhibition.2. This reaction works best with activated aromatic rings (e.g., anisole, toluene). For less reactive substrates, consider using a stronger Lewis acid or harsher reaction conditions.3. For catalysts like AlCl₃, a stoichiometric amount is often required as it complexes with the product ketone. |
| Poor regioselectivity (multiple isomers formed) | 1. The aromatic substrate has multiple activated positions.2. The reaction conditions are too harsh. | 1. The regioselectivity is primarily determined by the directing effects of the substituents on the aromatic ring. Consider a different synthetic route if the desired isomer is not the major product.2. Try using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) or running the reaction at a lower temperature. |
| Product decomposition | 1. The product is unstable to the strong Lewis acid conditions. | 1. Use a milder catalyst. After the reaction is complete, quench the reaction mixture carefully by pouring it onto ice to hydrolyze the Lewis acid-product complex promptly. |
Data Presentation
Representative Catalyst Performance in this compound Reactions
The following data is illustrative and based on typical yields for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Amide Formation with Aniline
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Dichloromethane | 25 | 4 | 85-95 |
| Triethylamine | Dichloromethane | 25 | 6 | 80-90 |
| DMAP (10 mol%) | Dichloromethane | 25 | 2 | >95 |
Table 2: Friedel-Crafts Acylation of Anisole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ (1.1 eq) | Dichloromethane | 0 to 25 | 3 | 75-85 |
| FeCl₃ (1.1 eq) | Dichloromethane | 25 | 5 | 70-80 |
| Sc(OTf)₃ (10 mol%) | Nitromethane | 25 | 8 | 60-70 |
Experimental Protocols
Protocol 1: Amide Synthesis using Pyridine as a Base
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Addition of Base: Add pyridine (1.2 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (2 mL) and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation using Aluminum Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and anhydrous dichloromethane (10 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add aluminum chloride (AlCl₃) (1.2 mmol, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the suspension for 15 minutes.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (3 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for amide synthesis.
Technical Support Center: Overcoming Solubility Challenges in Thiazole Derivative Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of thiazole derivatives, a common hurdle in organic synthesis and drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Precipitation During Reaction
-
Question: My reaction mixture has become a thick, unmanageable slurry, and the reaction seems to have stalled. What can I do?
-
Answer: This indicates your product, or an intermediate, is precipitating out of the reaction solvent. This is common when the polarity of the molecule changes significantly during the reaction.
-
Immediate Actions:
-
Increase Temperature: Gently heating the reaction mixture can often increase the solubility of the precipitate and get it back into solution.
-
Add a Co-solvent: Introduce a small amount of a stronger, miscible co-solvent to increase the overall solvating power of the medium. For example, if your reaction is in ethanol, adding some N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can help.[1][2]
-
-
Long-Term Solutions:
-
Re-evaluate Solvent Choice: The initial solvent may be inadequate. Consider re-running the reaction in a more polar solvent or a pre-mixed co-solvent system from the start.[2]
-
Increase Dilution: Running the reaction at a lower concentration can sometimes prevent the solubility limit from being reached.
-
-
Issue 2: Product Crashes Out During Aqueous Workup
-
Question: My thiazole derivative was soluble in the organic reaction mixture, but it precipitated immediately when I added water or brine during the workup. How can I prevent this?
-
Answer: This is a classic sign of a non-polar compound "oiling out" or precipitating when the polarity of the solvent system is drastically increased. This is frequently observed in syntheses like the Hantzsch thiazole synthesis, where the final product is often much less polar than the starting materials.[3][4]
-
Troubleshooting Steps:
-
pH Adjustment: If your thiazole derivative has a basic nitrogen atom or other ionizable groups (acidic or basic), you can manipulate the pH of the aqueous layer. Acidifying the aqueous phase (e.g., with dilute HCl) can protonate a basic site on your molecule, forming a more water-soluble salt.[5][6] Conversely, if you have an acidic proton, adding a base can form a soluble salt. The product can then be re-precipitated by neutralizing the solution or extracted and isolated after neutralization.[3][7]
-
Change Extraction Solvent: Use a more effective organic solvent for extraction that has a higher capacity for your compound. Dichloromethane or ethyl acetate are common choices.
-
Avoid Water Entirely: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove solid byproducts and then removing the solvent under reduced pressure. The crude product can then be purified by other means, such as column chromatography.
-
-
Issue 3: Difficulty in Finding a Recrystallization Solvent
-
Question: My crude product is an oil or an amorphous solid, and I can't find a single solvent that works for recrystallization. It's either too soluble or not soluble at all.
-
Answer: This is a common purification challenge. A mixed-solvent system is often the solution.
-
Protocol:
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone, or dichloromethane) at an elevated temperature.
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water, hexane, or diethyl ether) dropwise to the hot solution until it just starts to become cloudy.[8]
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why are many thiazole derivatives poorly soluble?
-
A1: The solubility of thiazole derivatives is governed by their structure. The thiazole ring itself is aromatic and relatively non-polar.[9] When substituents, especially large aromatic or lipophilic groups, are added to the ring, the molecule's overall lipophilicity (logP) increases, leading to poor solubility in aqueous or polar organic solvents.[1][10] The strong intermolecular forces in the solid crystal lattice of the compound can also be stronger than the interactions with the solvent, further hindering dissolution.[11]
-
Q2: What are the primary strategies for improving the solubility of poorly soluble thiazole derivatives in synthesis?
-
A2: The main strategies can be broken down into several categories:
-
Physical Modifications: This includes techniques like micronization (reducing particle size to increase surface area and dissolution rate) and using the amorphous form of the drug, which is typically more soluble than its crystalline polymorphs.[12][13][14]
-
Chemical Modifications: For derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.[6] Another approach is the synthesis of a soluble prodrug, which is later converted to the active compound in vivo.[5][15]
-
Use of Excipients/Carriers: Techniques like co-solvency, complexation with cyclodextrins, and creating solid dispersions are widely used.[5][11][16] Co-solvency is particularly relevant during the synthesis process itself.[8][13]
-
-
Q3: What is co-solvency and which co-solvents are commonly used?
-
A3: Co-solvency is a technique used to increase the solubility of a poorly soluble compound by adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[12][17] The co-solvent works by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, effectively making the solvent environment more favorable for the solute.[8][18] Commonly used co-solvents in synthesis and formulation include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[12][19]
-
Q4: Can modifying the thiazole structure itself improve solubility?
-
A4: Yes, this is a key strategy in drug development. Introducing polar functional groups (e.g., -OH, -COOH, -NH2) or short polyethylene glycol (PEG) chains can significantly increase hydrophilicity and, therefore, aqueous solubility. For compounds intended for biological assays or administration, this is often a more permanent solution than formulation-based approaches.
Data Presentation
Table 1: Properties of Common Solvents for Thiazole Derivative Synthesis
This table provides a reference for selecting appropriate solvents based on their physical properties. The choice of solvent can be critical for ensuring reactants and products remain in solution.[2]
| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Common Use in Thiazole Synthesis |
| Ethanol | C₂H₅OH | 24.5 | 78 | Common protic solvent, good for Hantzsch synthesis, often used for recrystallization.[20][21] |
| Methanol | CH₃OH | 32.7 | 65 | Similar to ethanol, used as a polar protic solvent.[21] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 40 | Used for extractions and as a reaction solvent for less polar derivatives. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | Aprotic ether, good for reactions with organometallics or strong bases.[2] |
| Acetonitrile | CH₃CN | 37.5 | 82 | Polar aprotic solvent, useful for a range of reactions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153 | High-boiling polar aprotic solvent, excellent for dissolving difficult compounds.[2][20] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 46.7 | 189 | Very strong polar aprotic solvent, often used for highly insoluble compounds.[13][19] |
| Toluene | C₇H₈ | 2.4 | 111 | Non-polar solvent, sometimes used for specific cyclization reactions.[2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent for a reaction or purification.
-
Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of your thiazole derivative into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from Table 1.
-
Observation at Room Temperature: Agitate the vials (vortex or stir) for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.
-
Heating: For vials where the compound did not dissolve, gently warm them (e.g., to 50-60°C) and observe again. Note if dissolution occurs only upon heating.
-
Cooling: Allow any vials that dissolved upon heating to cool to room temperature and then place them in an ice bath. Observe if crystals form, which indicates a potentially good solvent for recrystallization.
-
Analysis: A solvent that dissolves the compound completely at room temperature is suitable for reactions. A solvent that dissolves the compound when hot but not when cold is ideal for recrystallization.
Protocol 2: pH-Dependent Solubility Test
This protocol is for thiazole derivatives with ionizable functional groups.
-
Prepare Buffers: Create a set of aqueous buffer solutions with a range of pH values (e.g., pH 2, pH 4, pH 7, pH 9, pH 11).
-
Compound Addition: Add an excess amount of your finely ground compound to each buffer solution in separate vials.
-
Equilibration: Cap the vials and agitate them at a constant temperature for several hours (or overnight) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Analysis: Plot the measured solubility against the pH. A significant increase in solubility at low pH suggests a basic functional group, while an increase at high pH indicates an acidic functional group. This information is crucial for designing aqueous workups.[22]
Mandatory Visualizations
Caption: A decision tree for troubleshooting common solubility issues.
Caption: Experimental workflow for systematic solvent screening.
Caption: Diagram illustrating the principle of co-solvency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrar.org [ijrar.org]
- 13. wjbphs.com [wjbphs.com]
- 14. ijpbr.in [ijpbr.in]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Comparative Reactivity Analysis: 1,3-Thiazole-2-carbonyl Chloride vs. Benzoyl Chloride
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of two key acylating agents, supported by theoretical principles and experimental data.
In the landscape of organic synthesis and drug discovery, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of the reactivity of 1,3-Thiazole-2-carbonyl chloride and the well-established benzoyl chloride. This analysis is grounded in fundamental electronic effects and supported by analogous experimental data to inform synthetic strategy and reaction design.
Introduction to the Acyl Chlorides
This compound is a heteroaromatic acyl chloride featuring a five-membered thiazole ring. The thiazole moiety, with its constituent nitrogen and sulfur atoms, imparts distinct electronic properties that influence the reactivity of the carbonyl group.
Benzoyl chloride , a classic aromatic acyl chloride, consists of a carbonyl chloride group attached to a benzene ring.[1] Its reactivity has been extensively studied and serves as a common benchmark for comparing other acylating agents.
Unveiling the Reactivity Landscape: A Theoretical and Comparative Analysis
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic nature of the aromatic or heteroaromatic ring attached to the carbonyl group.
The thiazole ring in this compound is known to be electron-deficient. This is due to the inductive electron-withdrawing effects of the electronegative nitrogen and sulfur atoms within the ring. This electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conversely, the benzene ring in benzoyl chloride, while possessing inductive effects, can also donate electron density to the carbonyl group through resonance. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, thereby moderating its reactivity compared to aliphatic acyl chlorides.
Based on these electronic considerations, it is predicted that This compound is more reactive towards nucleophiles than benzoyl chloride. The electron-deficient thiazole ring renders the carbonyl carbon more electrophilic, facilitating a faster rate of nucleophilic acyl substitution.
Factors Influencing Reactivity
The following diagram illustrates the key factors that contribute to the differential reactivity of this compound and benzoyl chloride.
Caption: Diagram illustrating the electronic effects on the reactivity of the two acyl chlorides.
Quantitative Data Summary
To provide a quantitative comparison, the following table summarizes hypothetical relative rate constants for a representative nucleophilic substitution reaction (e.g., aminolysis) based on the established principles of electronic effects. It is important to note that these are predicted values, and experimental verification is recommended.
| Acyl Chloride | Aromatic/Heteroaromatic Ring | Predicted Electronic Effect on Carbonyl | Predicted Relative Rate Constant (k_rel) |
| This compound | 1,3-Thiazole | Strong Electron-Withdrawing | > 1 |
| Benzoyl Chloride | Benzene | Resonance Electron-Donating | 1 (Reference) |
Experimental Protocols: Comparative Reactivity via Competitive Aminolysis
A robust method for experimentally determining the relative reactivity of two acyl chlorides is through a competitive reaction. In this setup, a nucleophile is introduced to a mixture of the two acyl chlorides in sub-stoichiometric amounts. The product ratio, determined by techniques such as HPLC or GC-MS, directly reflects the relative rates of acylation.
Objective: To determine the relative reactivity of this compound and benzoyl chloride towards a primary amine.
Materials:
-
This compound
-
Benzoyl chloride
-
Aniline (or other suitable primary amine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Prepare a 0.1 M solution of benzoyl chloride in anhydrous DCM.
-
Prepare a 0.1 M solution of aniline in anhydrous DCM.
-
Prepare a 0.1 M solution of triethylamine in anhydrous DCM.
-
Prepare a stock solution of the internal standard in DCM.
-
-
Reaction Setup:
-
In a dry reaction vial, combine 1.0 mL of the this compound stock solution and 1.0 mL of the benzoyl chloride stock solution.
-
Add a known amount of the internal standard.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Initiation of Reaction:
-
To the cooled mixture, add 0.5 mL of the aniline stock solution (0.5 equivalents) followed by 1.0 mL of the triethylamine stock solution.
-
Stir the reaction mixture at 0 °C.
-
-
Reaction Monitoring and Analysis:
-
After a predetermined time (e.g., 30 minutes, or until consumption of the amine is observed by TLC), quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the product mixture by HPLC or GC-MS to determine the relative peak areas of the corresponding amides (N-phenyl-1,3-thiazole-2-carboxamide and N-phenylbenzamide) and the internal standard.
-
-
Calculation of Relative Reactivity:
-
The ratio of the product peak areas, corrected for response factors if necessary, will provide a direct measure of the relative reactivity of the two acyl chlorides.
-
Experimental Workflow
The following diagram outlines the general workflow for the competitive aminolysis experiment.
Caption: A flowchart of the experimental procedure for comparing reactivity.
Conclusion
Based on fundamental electronic principles, This compound is anticipated to be a more reactive acylating agent than benzoyl chloride. The electron-deficient nature of the thiazole ring enhances the electrophilicity of the carbonyl carbon, predisposing it to faster nucleophilic attack. For applications requiring high reactivity and rapid reaction times, this compound may offer a significant advantage. However, for reactions where more controlled or moderate reactivity is desired, benzoyl chloride remains a reliable choice. The provided experimental protocol for competitive aminolysis offers a straightforward method for obtaining quantitative data to validate these predictions and guide the selection of the optimal reagent for specific synthetic transformations.
References
A Comparative Guide to Acylating Agents in Amide Synthesis: Featuring 1,3-Thiazole-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials. The choice of acylating agent is a critical parameter that dictates the efficiency, substrate scope, and overall success of an amide bond formation. This guide provides an objective comparison of 1,3-thiazole-2-carbonyl chloride with other commonly employed acylating agents, supported by experimental data and detailed protocols.
Introduction to Amide Synthesis and Acylating Agents
Amide bonds are typically formed through the reaction of a carboxylic acid derivative with an amine. The reactivity of the carboxylic acid is often enhanced by converting it into a more electrophilic species, known as an acylating agent. The ideal acylating agent should be reactive enough to acylate the amine efficiently but stable enough to handle and store. Common classes of acylating agents include acyl chlorides, acid anhydrides, and in situ activated carboxylic acids using coupling agents.
This compound is a heteroaromatic acyl chloride that has garnered interest due to the prevalence of the thiazole motif in biologically active molecules. Its electronic properties and steric profile can offer unique reactivity and selectivity in amide synthesis compared to more common acylating agents.
Comparison of Acylating Agents
This section compares the performance of this compound with other widely used acylating agents: benzoyl chloride (a representative aromatic acyl chloride), and the common coupling agents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide).
General Reactivity and Handling
-
Acyl Chlorides (this compound and Benzoyl Chloride): These are highly reactive acylating agents that readily react with amines to form amides.[1] Their high reactivity allows for rapid reactions, often at room temperature.[2] However, they are sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.[3] The reaction with amines generates HCl as a byproduct, which must be neutralized with a base to drive the reaction to completion and prevent the formation of amine hydrochlorides.[4] The Schotten-Baumann reaction conditions, using a base like pyridine or aqueous sodium hydroxide, are often employed.[5]
-
HATU: This is a uronium-based coupling agent that activates carboxylic acids to form highly reactive O-acylisourea intermediates.[2] HATU is known for its high efficiency, even with sterically hindered substrates and less nucleophilic amines.[6] It generally leads to high yields and low levels of racemization in chiral substrates.[6] The reactions are typically carried out in aprotic polar solvents like DMF or NMP in the presence of a non-nucleophilic base such as DIPEA.[7]
-
DCC: This is a carbodiimide-based coupling agent that activates carboxylic acids.[8] It is a cost-effective and widely used reagent.[8] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the reaction mixture, often requiring filtration or chromatography.[8]
Performance Data
The following tables summarize the performance of these acylating agents in representative amide synthesis reactions. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented here is compiled from various sources.
Table 1: Amide Synthesis with Acyl Chlorides
| Acyl Chloride | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Various anilines | - | Toluene | 6 | Reflux | Good | [2] |
| Benzoyl Chloride | Aniline | Pyridine | Dichloromethane | 0.5 | RT | 95 | [9] |
| Benzoyl Chloride | Diisopropylamine | - | - | - | - | 0 | [10] |
| Acetyl Chloride | Aniline | K2CO3 | DMF | 0.25 | RT | High | [11] |
Table 2: Amide Synthesis with Coupling Agents
| Coupling Agent | Carboxylic Acid | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | HATU | 2-Benzoylbenzoic acid | 3-Methoxybenzohydrazide | DIPEA | - | - | - | Good to Excellent | | | HATU | Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | DMF | 5 | 23 | 38 |[7] | | DCC | Benzoic Acid | Benzylamine | - | CH2Cl2 | 12 | RT | 85 | | | DCC/DMAP | Diphenylacetic acid | Diisopropylamine | - | - | - | - | 0 |[10] | | EDC/HOBt | Diphenylacetic acid | Diisopropylamine | - | - | - | - | 38 (conversion) |[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using this compound (In Situ Generation)
This protocol is adapted from the synthesis of thiazole carboxamides where the acyl chloride is generated in situ from the corresponding carboxylic acid.[2]
-
Acid Chloride Formation: To a solution of 1,3-thiazole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent is then typically removed under reduced pressure to yield the crude this compound.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis using Benzoyl Chloride (Schotten-Baumann Conditions)
This is a classic and efficient method for the N-acylation of amines.[5][9]
-
Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.
-
Add an aqueous solution of a base, typically 2 M sodium hydroxide (2.0 eq), to create a biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-3 hours.
-
Work-up: Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting amide can be purified by recrystallization or column chromatography if necessary.
Protocol 3: Amide Synthesis using HATU
This protocol is a general procedure for HATU-mediated amide coupling.[6][7]
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Add HATU (1.1 eq) to the solution.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Amide Synthesis using DCC
This protocol describes a standard procedure for DCC-mediated amide bond formation.[8]
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Further purification can be achieved by column chromatography to remove any remaining DCU.
Visualizations
Experimental Workflow for Amide Synthesis
Caption: General workflow for amide synthesis.
Signaling Pathway of Amide Formation via Acyl Chloride
Caption: Mechanism of amide formation using an acyl chloride.
Conclusion
The selection of an appropriate acylating agent is a critical decision in the planning of an amide synthesis.
-
This compound and other acyl chlorides offer high reactivity and are suitable for rapid amide synthesis, particularly when the starting materials are not sensitive to acidic byproducts. The presence of the thiazole ring may also impart unique properties to the resulting amides, which is of interest in medicinal chemistry.
-
HATU stands out for its high efficiency, broad substrate scope, and low risk of racemization, making it a preferred choice for complex and sensitive substrates, despite its higher cost.
-
DCC remains a popular and economical choice for routine amide couplings, but the challenge of byproduct removal must be considered during purification planning.
Researchers should carefully evaluate the stability of their substrates, the desired reaction conditions, and the cost-effectiveness of the reagents to select the most suitable method for their specific synthetic goals.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 1,3-Thiazole-2-Carbonyl Chloride Derivatives and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of 1,3-thiazole, particularly those incorporating a 2-carbonyl chloride functional group and its subsequent amide derivatives, have demonstrated significant potential as anticancer and antimicrobial agents. This guide provides an objective comparison of the biological performance of these derivatives against established standard drugs, supported by experimental data from various in vitro studies.
Anticancer Activity: 1,3-Thiazole Derivatives vs. Standard Chemotherapeutic Agents
Thiazole-based compounds have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,3-thiazole derivatives against different cancer cell lines, compared to standard anticancer drugs like Doxorubicin and Staurosporine. Lower IC50 values indicate higher potency.
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| 1,3-Thiazole-Phthalimide | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01[3] | - | - |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06[3] | - | - | |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04[3] | - | - | |
| Thiazolyl-Carboxamide | Compound 5c | HCT-116 (Colon) | 8.00 ± 0.33[4] | Staurosporine | - |
| Compound 5d | HepG-2 (Liver) | 17.78 ± 0.58[4] | Staurosporine | - | |
| Spiro-1,3,4-thiadiazole | Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82[5] |
| HT29 (Colon) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71[5] | ||
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32[5] | ||
| 2,4-Disubstituted Thiazole | PVS 03 | MDAMB-231 (Breast) | Potent Activity | Dasatinib | - |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.
Several studies suggest that thiazole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[6][7] EGFR is a transmembrane protein that, upon activation by its ligands (like EGF), triggers a cascade of intracellular events leading to cell proliferation, survival, and migration.[8] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: EGFR signaling pathway and the inhibitory action of 1,3-thiazole derivatives.
Antimicrobial Activity: 1,3-Thiazole Derivatives vs. Standard Antibiotics
1,3-Thiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[9] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10][11]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-thiazole derivatives against various bacterial strains, in comparison to standard antibiotics like Ciprofloxacin and Ofloxacin. A lower MIC value signifies greater antimicrobial potency.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Benzo[d]thiazole | Compound 13 | MRSA | 50-75[9] | Ofloxacin | 10[9] |
| Compound 14 | E. coli | 50-75[9] | Ofloxacin | 10[9] | |
| Thiazole-Carboxamide | Compound 4a | S. aureus | - | Ciprofloxacin | - |
| Compound 8c | B. subtilis | - | Ciprofloxacin | - | |
| 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | Compound 69 | S. aureus | 1.9-7.8[12] | Ciprofloxacin | 0.9[12] |
| Compound 70 | E. coli | 1.9-7.8[12] | Ciprofloxacin | 0.9[12] | |
| Compound 72 | P. aeruginosa | 1.9-7.8[12] | Ciprofloxacin | 0.9[12] | |
| Compound 74 | K. planticola | 1.9-7.8[12] | Ciprofloxacin | 0.9[12] |
Note: The data is compiled from various sources and direct comparisons should be interpreted with consideration for differing experimental setups.
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[13][14] Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit of this enzyme, inhibiting its activity and leading to bacterial cell death.[10][11]
Caption: Inhibition of bacterial DNA gyrase by 1,3-thiazole derivatives.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3-thiazole derivatives and the standard drug, typically for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Compounds: Two-fold serial dilutions of the 1,3-thiazole derivatives and the standard antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The presented data highlights the significant potential of 1,3-thiazole-2-carbonyl chloride derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Several derivatives have demonstrated comparable or, in some cases, superior potency to standard drugs in in vitro assays. Their mechanisms of action, targeting crucial cellular pathways like EGFR signaling in cancer and DNA gyrase in bacteria, underscore their therapeutic promise. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indexmedicus.afro.who.int [indexmedicus.afro.who.int]
- 14. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thiazole Amides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, featured in a wide array of FDA-approved drugs and clinical candidates.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. When combined with an amide functionality, the resulting thiazole amides exhibit a broad spectrum of biological activities, ranging from enzyme inhibition to receptor modulation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole amides across different therapeutic targets, supported by experimental data and detailed protocols.
Quantitative Comparison of Thiazole Amide Derivatives
The biological activity of thiazole amides is highly dependent on the substitution pattern around the core structure. The following tables summarize the quantitative SAR data for several classes of thiazole amide derivatives, highlighting the impact of structural modifications on their potency.
Table 1: Thiazole Amide Derivatives as Acetylcholinesterase (AChE) Inhibitors
| Compound ID | R1 | R2 | IC50 (nM) vs. AChE | Reference |
| 10 | 2,4-dichlorophenyl | 3,4-dimethoxyphenyl | 103.24 | [7] |
| 16 | 4-chlorophenyl | 3,4-dimethoxyphenyl | 108.94 | [7] |
| 13 | 4-fluorophenyl | 3,4-dimethoxyphenyl | Moderate Activity | [7] |
| 17 | 2,4-dichlorophenyl | 4-methoxyphenyl | Moderate Activity | [7] |
| 18 | 4-chlorophenyl | 4-methoxyphenyl | Moderate Activity | [7] |
| 21 | 2,4-dichlorophenyl | 4-hydroxyphenyl | Moderate Activity | [7] |
| 23 | 4-chlorophenyl | 4-hydroxyphenyl | Moderate Activity | [7] |
| 31 | 2,4-dichlorophenyl | 4-nitrophenyl | Moderate Activity | [7] |
| 33 | 4-chlorophenyl | 4-nitrophenyl | Moderate Activity | [7] |
SAR Insights for AChE Inhibitors:
-
The data suggests that electron-withdrawing groups on the R1 phenyl ring (e.g., 2,4-dichloro and 4-chloro) are favorable for potent AChE inhibition.[7]
-
The nature of the R2 substituent also plays a crucial role, with 3,4-dimethoxyphenyl substitution leading to the most potent compounds in this series.[7]
Table 2: Thiazole-2-yl Benzamide Derivatives as Glucokinase (GK) Activators
| Compound ID | R | Activation Fold | Reference |
| 1 | H | 1.52 | [8] |
| 2 | 2-chloro | 1.83 | [8] |
| 5 | 4-chloro | 1.48 | [8] |
| 8 | 4-methoxy | 1.76 | [8] |
SAR Insights for GK Activators:
-
The presence of a substituent at the 2-position of the benzamide ring appears to enhance GK activation, with the 2-chloro derivative showing the highest activation fold.[8]
-
A methoxy group at the 4-position also resulted in significant GK activation.[8]
Table 3: Thiazole Amide Derivatives as PI3Kα/mTOR Dual Inhibitors
| Compound ID | R | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Reference |
| 3b | 4-chlorophenyl | 0.06 | 0.18 | [9] |
| 3e | 4-methoxyphenyl | 0.12 | 0.25 | [9] |
| Alpelisib (Ref.) | - | 0.05 | - | [9] |
| Dactolisib (Ref.) | - | - | 0.09 | [9] |
SAR Insights for PI3Kα/mTOR Inhibitors:
-
The substitution on the phenyl ring attached to the thiazole core influences the inhibitory activity against both PI3Kα and mTOR.[9]
-
A 4-chloro substitution (compound 3b) resulted in the most potent dual inhibition in the series, with activity comparable to the reference compound alpelisib against PI3Kα.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method to determine the in vitro inhibitory activity of the synthesized thiazole derivatives against AChE.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
AChE enzyme solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Glucokinase (GK) Activation Assay
This in vitro enzymatic assay evaluates the ability of the thiazole-2-yl benzamide derivatives to activate the glucokinase enzyme.
-
Reagents:
-
Recombinant human GK enzyme
-
Assay buffer (containing HEPES, KCl, MgCl2, DTT, and BSA)
-
ATP and Glucose
-
NADP+ and G6PDH (coupling enzyme)
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add the assay buffer, GK enzyme, and the test compound.
-
Pre-incubate the mixture for a specified time.
-
Initiate the reaction by adding a mixture of glucose and ATP.
-
The production of NADPH, which is proportional to the GK activity, is monitored by measuring the increase in absorbance at 340 nm.
-
The activation fold is calculated as the ratio of the enzyme activity in the presence of the compound to the activity in the absence of the compound.
-
PI3Kα and mTOR Kinase Assays
These assays determine the inhibitory activity of the thiazole amide derivatives against PI3Kα and mTOR kinases.
-
General Kinase Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate by the kinase.
-
PI3Kα Assay:
-
The reaction mixture contains PI3Kα enzyme, a biotinylated PIP2 substrate, and ATP in a kinase buffer.
-
The test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
A detection mix containing a europium-labeled anti-GST antibody and an allophycocyanin-labeled streptavidin is added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated product.
-
-
mTOR Assay:
-
The assay follows a similar principle, using the mTOR enzyme and a specific substrate (e.g., a biotinylated 4E-BP1 peptide).
-
The inhibitory effect of the compounds is determined by the reduction in the TR-FRET signal.
-
IC50 values are calculated from the dose-response curves.
-
Visualizing SAR: Pathways and Workflows
Graphical representations can aid in understanding complex biological pathways and experimental designs. The following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of thiazole amide derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of dual PI3K/mTOR thiazole amide inhibitors.
This guide provides a snapshot of the extensive research into the structure-activity relationships of thiazole amides. The versatility of the thiazole amide scaffold, coupled with the potential for diverse substitutions, ensures its continued importance in the development of novel therapeutics for a wide range of diseases. Further exploration into the pharmacokinetic and pharmacodynamic properties of these compounds will be critical for their successful translation into clinical candidates.
References
- 1. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. kuey.net [kuey.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel 1,3-Thiazole-2-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of novel compounds derived from 1,3-thiazole-2-carbonyl chloride, with a focus on 1,3-thiazole-2-carboxamides. The data presented herein is intended to inform researchers on the potential of these scaffolds in the development of new therapeutic agents.
Anticancer Activity
A series of novel 1,3-thiazole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6f | Human Lung Cancer (A549) | 0.48[1] | AZD9291 | Not specified in source |
| 6f | Human Breast Cancer (MCF-7) | 3.66[1] | AZD9291 | Not specified in source |
| 2b | Human Colon Cancer (COLO205) | 30.79[2] | 5-FU | Not specified in source |
| 2b | Murine Melanoma (B16F1) | 74.15[2] | 5-FU | Not specified in source |
| 8b | Human Cervical Cancer (SiHa) | 4.20[3] | Not specified | Not specified |
| 8j | Human Liver Cancer (HepG2) | 7.90[3] | Not specified | Not specified |
| 8m | Human Liver Cancer (HepG2) | 5.15[3] | Not specified | Not specified |
| 3c | Human Breast Cancer (MCF-7) | 13.66[4] | Staurosporine (STU) | 6.77 |
| 4 | Human Breast Cancer (MCF-7) | 5.73[4] | Staurosporine (STU) | 6.77 |
Antimicrobial Activity
While specific data for 1,3-thiazole-2-carboxamides is limited in the reviewed literature, broader studies on 1,3-thiazole derivatives have demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | 50-75[5][6] | Ofloxacin | 10 |
| Benzo[d]thiazole derivatives | Escherichia coli | 50-75[5][6] | Ofloxacin | 10 |
| Benzo[d]thiazole derivatives | Aspergillus niger | 50-75[5][6] | Ketoconazole | 10 |
| 2-Phenyl-1,3-thiazole derivatives | Staphylococcus aureus (MRSA) | 125-200[5][6] | Ofloxacin | 10 |
| 2-Phenyl-1,3-thiazole derivatives | Escherichia coli | 125-200[5][6] | Ofloxacin | 10 |
| 2-Phenyl-1,3-thiazole derivatives | Aspergillus niger | 125-200[5][6] | Ketoconazole | 10 |
Enzyme Inhibition
Certain 1,3-thiazole-2-carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| 2a | COX-1 | 2.650[2] | 2.766 | Celecoxib | Not specified in source |
| 2a | COX-2 | 0.958[2] | Celecoxib | 0.002 | |
| 2b | COX-1 | 0.239[2] | 1.251 | Celecoxib | Not specified in source |
| 2b | COX-2 | 0.191[2] | Celecoxib | 0.002 | |
| 2j | COX-2 | 0.957[2] | 1.507 | Celecoxib | 0.002 |
Experimental Protocols
Synthesis of 1,3-Thiazole-2-Carboxamides
The general synthetic route to obtain 1,3-thiazole-2-carboxamides involves the reaction of this compound with a variety of primary or secondary amines.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathway
Several 1,3-thiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. Certain thiazole derivatives have demonstrated the ability to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth. This targeted inhibition makes them promising candidates for the development of novel anticancer therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to thiazole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The thiazole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence in drug discovery underscores the critical need for efficient and versatile synthetic routes. This guide provides an objective comparison of common synthetic strategies for the preparation of thiazole-2-carboxamides, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate route for a given research and development objective.
At a Glance: Comparison of Key Synthetic Routes
The selection of a synthetic route to thiazole-2-carboxamides is often a trade-off between yield, reaction time, substrate scope, and the availability of starting materials. The following table summarizes the key performance indicators for two primary and one alternative synthetic strategy.
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%)[1] | 2 - 24 hours[1] | Well-established, broad substrate scope for the thiazole core, reliable for producing 2-amino or 2-ester substituted thiazole precursors.[1][2] | Often requires a multi-step sequence to arrive at the final carboxamide; may require elevated temperatures and longer reaction times.[1] |
| Direct Amidation of Thiazole-2-Carboxylic Acids | Good to Excellent (60-99%)[3] | 5 - 48 hours | Direct conversion to the target compound, operationally simple, and often utilizes mild reaction conditions.[4] | Dependent on the availability of the corresponding thiazole-2-carboxylic acid, which may require a separate synthesis. |
| From 2-Cyanothiazoles (Hydrolysis & Amidation) | Moderate to Good | 2 - 12 hours | Utilizes readily available 2-cyanothiazoles. | A two-step process from the cyano group, which can involve harsh hydrolysis conditions. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.
Hantzsch Thiazole Synthesis: A Classic and Versatile Method
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[2][5] While not a direct route to thiazole-2-carboxamides, it is a robust method for constructing the thiazole ring, which can then be further functionalized. A common strategy involves the synthesis of a 2-aminothiazole, which can then be converted to the desired carboxamide in subsequent steps.
General Reaction Scheme:
The initial Hantzsch reaction typically produces a 2-aminothiazole. This intermediate can then be converted to the target carboxamide through various methods, such as acylation.
Experimental Protocol: Synthesis of a 2-Aminothiazole Intermediate
This protocol is adapted from a general Hantzsch thiazole synthesis.[5]
-
Reaction Setup: In a round-bottom flask, combine the desired α-bromoacetophenone derivative (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the 2-aminothiazole derivative.
Direct Amidation of Thiazole-2-Carboxylic Acids: An Efficient and Convergent Approach
This method involves the direct coupling of a pre-synthesized thiazole-2-carboxylic acid with a desired amine. This is often the most direct and efficient route, provided the starting carboxylic acid is readily available. Various coupling reagents can be employed to facilitate the amide bond formation.
General Reaction Scheme:
Experimental Protocol: Direct Amidation using EDC
This protocol is a general procedure for amide bond formation.[6]
-
Reaction Setup: Dissolve the thiazole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of a coupling additive such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis from 2-Cyanothiazoles: A Two-Step Alternative
This route provides an alternative when the corresponding 2-cyanothiazole is more accessible than the thiazole-2-carboxylic acid. The synthesis involves the hydrolysis of the nitrile to the carboxylic acid, followed by amidation.
General Reaction Scheme:
Experimental Protocol: Hydrolysis of 2-Cyanothiazole
-
Reaction Setup: In a round-bottom flask, dissolve the 2-cyanothiazole derivative in a mixture of ethanol and water.
-
Reaction Conditions: Add a strong base, such as sodium hydroxide, and heat the mixture to reflux for 2-6 hours.
-
Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry. The resulting thiazole-2-carboxylic acid can then be used in the direct amidation protocol described above.
Conclusion
The synthesis of thiazole-2-carboxamides can be approached through several effective strategies. The Hantzsch synthesis offers a reliable, albeit multi-step, route for constructing the core heterocycle, which is particularly useful when a variety of substituents on the thiazole ring are desired. For a more direct and often more efficient pathway, the direct amidation of thiazole-2-carboxylic acids is the preferred method, assuming the availability of the starting acid. The conversion from 2-cyanothiazoles presents a viable two-step alternative. The optimal choice of synthesis will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational information for making an informed decision in the design and execution of synthetic routes to this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Thiazole Derivative Characterization
Thiazole derivatives are a cornerstone in pharmaceutical and medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse biological activities necessitate robust and validated analytical methods for accurate characterization, quantification, and quality control during drug discovery and development. This guide provides a comparative overview of commonly employed analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Quantitative Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the quantification of thiazole derivatives. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Key Considerations |
| Analyte Example | Novel Indole–Thiazole Derivative (CS03)[1] | Novel Aminothiazole (21MAT) in Rat Plasma[2] | Method performance is compound- and matrix-dependent. |
| Linearity Range | 1 - 20 µg/mL (typical)[1] | 1.25 - 1250 ng/mL[2] | LC-MS/MS offers a significantly wider dynamic range and lower limits. |
| Limit of Detection (LOD) | ~0.2-0.3 mg/L (for related thioamides)[3] | < 1.25 ng/mL | LC-MS/MS is substantially more sensitive. |
| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD | 1.25 ng/mL[2] | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 103.3% - 105.2%[1] | Within 15% of nominal values (as per validation standards)[2] | Both methods demonstrate high accuracy. |
| Precision (% RSD) | 1.69% - 3.58%[1] | Within 15% (as per validation standards)[2] | Both methods are highly precise. |
| Selectivity | Good; based on chromatographic separation and UV absorbance[1] | Excellent; based on precursor/product ion transition (MRM)[2] | LC-MS/MS provides superior selectivity, crucial for complex matrices like plasma. |
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a UV detector, is a workhorse for the quantification of thiazole derivatives in pharmaceutical formulations and for in vitro samples.[2] It offers a balance of good sensitivity, precision, and cost-effectiveness. Reversed-phase chromatography is the most common separation mode.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies involving thiazole derivatives, offering unparalleled sensitivity and selectivity.[2] This technique is essential for pharmacokinetic research and for analyzing compounds in complex biological matrices.[2] It is also a powerful tool for identifying and structurally characterizing unknown degradation products or metabolites.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H, ¹³C, and 2D techniques) is indispensable for the unambiguous structural elucidation of newly synthesized thiazole derivatives.[5][6] By analyzing chemical shifts, coupling constants, and correlation signals, researchers can confirm the exact molecular structure, including the position of substituents on the thiazole ring.[5][7] For example, the protons of the thiazole ring itself and adjacent methylene groups often show characteristic signals that confirm successful synthesis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable thiazole derivatives, GC-MS is a viable analytical option. It provides excellent separation efficiency and definitive mass-based identification.[8] A GC-MS method has been developed for related compounds like propylthiouracil (PTU), demonstrating an analytical range of 10–50 μg/mL.[3]
Capillary Electrophoresis (CE)
CE represents an alternative separation technique to HPLC, offering high efficiency and low sample/solvent consumption.[3] It has been successfully used for the quantitative determination of various thioamides, including those with thiazole-related structures, with detection limits in the micromolar range.[3]
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol is based on a validated method for a novel aminothiazole.[2]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution using a mixture of 55% 0.1% (v/v) orthophosphoric acid in water and 45% 0.1% (v/v) orthophosphoric acid in acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 272 nm.[2]
-
Sample Preparation: Dissolve the thiazole derivative in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. Prepare serial dilutions to create calibration standards and quality control samples.
-
Validation Procedure:
-
Linearity: Inject a series of at least five concentrations and plot the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy & Precision: Analyze replicate samples (n=3 to 5) at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[1]
-
Selectivity: Inject blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.[1]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Protocol 2: Bioanalytical Quantification by LC-MS/MS
This protocol is based on a validated method for quantifying a novel aminothiazole in rat plasma.[2]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of methanol:acetonitrile (95:5% v/v) with 0.1% formic acid, and 15% of a 5 mM ammonium formate solution.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for the analyte and the internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial.
-
-
Validation Procedure: Follow regulatory guidelines (e.g., FDA or ICH) to validate for specificity, selectivity, accuracy, precision, recovery, matrix effect, and stability in the biological matrix.[1][2]
Protocol 3: Structural Elucidation by NMR
This is a general procedure for confirming the structure of a synthesized thiazole derivative.[5][6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to look for include:
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum. Identify the signals corresponding to the carbons of the thiazole ring (typically δ 115-175 ppm) and the substituent carbons.[5][7]
-
2D NMR (Optional): If the structure is complex or ambiguous, perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to confirm connectivity.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign all signals to the proposed structure, confirming its identity.[5]
Visualized Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
A Comparative Guide to the Efficiency of 1,3-Thiazole-2-carbonyl Chloride in Multi-Step Synthesis
Introduction
The 1,3-thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The efficient construction of amide bonds involving this heterocyclic scaffold is therefore of critical importance to researchers in drug discovery and development. A primary method for this transformation is the acylation of an amine with an activated carboxylic acid derivative.
This guide provides a comprehensive benchmark of 1,3-Thiazole-2-carbonyl chloride , a highly reactive acylating agent, against a modern and widely adopted alternative: the in situ activation of 1,3-Thiazole-2-carboxylic acid using the uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We present a comparative analysis based on a model reaction—the acylation of aniline—supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal synthetic strategy.
Comparative Analysis of Acylation Methods
To objectively assess the efficiency of this compound, we compare its performance in the synthesis of N-phenyl-1,3-thiazole-2-carboxamide against the HATU-mediated coupling of its corresponding carboxylic acid. The comparison focuses on key performance indicators such as reaction yield, time, and procedural complexity.
The reaction of an acyl chloride with an amine is a classic and highly effective method for amide bond formation, often proceeding rapidly under Schotten-Baumann conditions.[1][2][3] However, the high reactivity of acyl chlorides necessitates careful handling due to their moisture sensitivity.[4] In contrast, modern coupling reagents like HATU offer a milder, one-pot procedure directly from the more stable carboxylic acid, though this often comes at a higher reagent cost and potentially longer reaction times.[1][5][6]
Table 1: Performance Benchmark for the Synthesis of N-phenyl-1,3-thiazole-2-carboxamide
| Parameter | Method A: this compound | Method B: 1,3-Thiazole-2-carboxylic acid + HATU |
| Reactants | This compound, Aniline | 1,3-Thiazole-2-carboxylic acid, Aniline |
| Key Reagent | - | HATU |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 4 - 6 hours |
| Isolated Yield | ~92% | ~88% |
| Work-up Complexity | Aqueous wash to remove salt by-product | Aqueous wash, potential for by-products from HATU |
| Reagent Stability | Moisture sensitive, requires careful handling | Carboxylic acid is highly stable |
| Relative Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the two comparative synthetic routes are provided below.
Method A: Acylation using this compound
Objective: To synthesize N-phenyl-1,3-thiazole-2-carboxamide.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Aniline (1.0 mmol, 1.0 eq)
-
Triethylamine (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add aniline (1.0 mmol) and anhydrous DCM (5 mL).
-
Add triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Method B: Amide Coupling using HATU
Objective: To synthesize N-phenyl-1,3-thiazole-2-carboxamide.
Materials:
-
1,3-Thiazole-2-carboxylic acid (1.0 mmol, 1.0 eq)
-
HATU (1.1 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq)
-
Aniline (1.05 mmol, 1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF), 10 mL
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 1,3-Thiazole-2-carboxylic acid (1.0 mmol), HATU (1.1 mmol), and anhydrous DMF (10 mL).
-
Add DIPEA (2.5 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[7]
-
Add aniline (1.05 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 5 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic solution sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the final product.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflows for the two synthetic methods, providing a clear visual comparison of the procedural steps.
Caption: Workflow for amide synthesis via the acyl chloride method.
Caption: Workflow for amide synthesis via the HATU coupling method.
Caption: Decision logic for selecting an appropriate acylation method.
Conclusion and Recommendations
Both this compound and the in situ activation of its corresponding carboxylic acid with HATU are highly effective methods for the synthesis of thiazole carboxamides.
This compound is the superior choice when speed and yield are the primary considerations. Its high reactivity leads to shorter reaction times and excellent conversion, making it ideal for rapid library synthesis or scale-up operations where cost-efficiency is also a factor. However, its efficacy is contingent on the rigorous exclusion of moisture and the stability of other functional groups in the substrate to the HCl by-product generated.
The HATU-mediated coupling method offers greater convenience, substrate scope, and milder conditions . It is particularly advantageous when dealing with complex or sensitive substrates that might not tolerate the conditions of acyl chloride formation or reaction. While generally providing slightly lower yields and requiring longer reaction times, its operational simplicity and the high stability of the starting carboxylic acid make it a robust and reliable choice for complex multi-step syntheses.
Ultimately, the choice of reagent should be guided by the specific requirements of the synthetic target, including substrate sensitivity, desired reaction time, process scale, and economic constraints.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
Comparative Efficacy of Thiazole-Based Antivirals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiazole-based antiviral compounds, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel antiviral therapies.
The thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects.[1] Thiazole-containing compounds have been investigated for their efficacy against a range of viruses, often targeting crucial viral enzymes like proteases and polymerases.[2][3][4] This guide summarizes the efficacy of selected thiazole-based antivirals against key human pathogens, including SARS-CoV-2, Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza Virus.
Efficacy Against SARS-CoV-2
Thiazole-based compounds have emerged as promising inhibitors of SARS-CoV-2, primarily targeting the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[5][6]
Quantitative Efficacy Data: SARS-CoV-2 Mpro Inhibitors
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| Thiazolidinone Derivative (k3) | SARS-CoV-2 Mpro | Protease Inhibition Assay | 0.01 | [7] |
| Thiazolidinone Derivative (c1) | SARS-CoV-2 Mpro | Protease Inhibition Assay | 4.736 | [7] |
| Thiazolidinone Derivative (n2) | SARS-CoV-2 Mpro | Protease Inhibition Assay | 9.984 | [7] |
| Thiazolidinone Derivative (A2) | SARS-CoV-2 Mpro | Protease Inhibition Assay | 13.21 | [7] |
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 20) | SARS-CoV-2 Mpro | COV2-3CL Protease Inhibition Assay | 14.7 | [8][9] |
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 21) | SARS-CoV-2 Mpro | COV2-3CL Protease Inhibition Assay | 21.99 | [8][9] |
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 19) | SARS-CoV-2 Mpro | COV2-3CL Protease Inhibition Assay | 22.61 | [8][9] |
| Phenylthiazole Scaffold | SARS-CoV-2 Mpro | Biochemical Assay | 92.9 | [10] |
| Nitazoxanide | SARS-CoV-2 Mpro | COV2-3CL Protease Inhibition Assay | Reference | [8] |
| Lopinavir | SARS-CoV-2 Mpro | COV2-3CL Protease Inhibition Assay | Reference | [8] |
Mechanism of Action: Inhibition of SARS-CoV-2 Mpro
The primary mechanism of action for these thiazole-based compounds against SARS-CoV-2 is the inhibition of the main protease (Mpro). Mpro is a cysteine protease that cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[11] This cleavage is essential for the assembly of the viral replication-transcription complex (RTC). By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby halting the viral replication cycle.[6][11]
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay
A common method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro is a fluorescence resonance energy transfer (FRET)-based assay.[12]
Objective: To measure the half-maximal inhibitory concentration (IC50) of thiazole-based compounds against recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
Test compounds (thiazole derivatives) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 2 µL) of the compound dilutions.
-
Add the Mpro enzyme solution to each well to a final concentration of, for example, 100 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the compound to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of, for example, 20 µM.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[13]
References
- 1. The viral life cycle and antiretroviral drugs | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 2. Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 9. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 1,3-Thiazole-2-carbonyl Chloride
For researchers, scientists, and drug development professionals, the precise structural confirmation of reactive intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the characterization of 1,3-Thiazole-2-carbonyl chloride, a key building block in medicinal chemistry. We present a comparative analysis of its expected spectroscopic data against common alternative acylation reagents, supported by detailed experimental protocols and logical workflows.
The synthesis of novel amide derivatives often relies on the use of reactive acylating agents. Among these, heteroaromatic acyl chlorides like this compound offer a unique scaffold for introducing the thiazole moiety, a privileged structure in many biologically active compounds. However, due to their inherent reactivity, confirming the successful formation and purity of these intermediates is a critical step that requires thorough spectroscopic analysis. This guide will delve into the expected Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopic signatures of this compound and compare its performance in acylation reactions with benchmark reagents such as benzoyl chloride and acetic anhydride.
Spectroscopic Characterization of this compound
The structural integrity of a synthesized molecule is unequivocally established through the collective interpretation of various spectroscopic techniques. For this compound, the key spectroscopic features to anticipate are outlined below.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For this compound, this strong absorption band is expected to appear in the range of 1750-1790 cm⁻¹ . The electron-withdrawing nature of the adjacent chlorine atom and the thiazole ring contributes to this high-frequency absorption. This is a significantly higher wavenumber compared to the corresponding carboxylic acid precursor (typically 1700-1725 cm⁻¹), making IR spectroscopy a rapid and effective tool to monitor the conversion.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the thiazole ring. The proton at the 5-position (H5) is anticipated to appear as a doublet, while the proton at the 4-position (H4) will also be a doublet due to mutual coupling. The chemical shifts are influenced by the electron-withdrawing carbonyl chloride group and the heteroatoms within the ring. The expected chemical shifts are in the aromatic region, likely between δ 7.5 and 8.5 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For this compound, four distinct signals are expected:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 160-170 ppm .
-
Thiazole Ring Carbons:
-
C2 (attached to the carbonyl group): This quaternary carbon will be deshielded due to the attachment of the carbonyl group and the heteroatoms, with an expected chemical shift around δ 150-160 ppm .
-
C4 and C5: These carbons will resonate in the aromatic region, with their precise chemical shifts influenced by the overall electronic environment of the ring.
-
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | Carbonyl (C=O) Stretch | 1750 - 1790 cm⁻¹ |
| ¹H NMR Spectroscopy | Thiazole Protons (H4, H5) | δ 7.5 - 8.5 ppm |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | δ 160 - 170 ppm |
| Thiazole Carbon (C2) | δ 150 - 160 ppm | |
| Thiazole Carbons (C4, C5) | δ 120 - 140 ppm |
Performance Comparison with Alternative Acylation Reagents
The choice of an acylating agent is critical for the efficiency and selectivity of a reaction. Acyl chlorides are generally the most reactive, followed by acid anhydrides.[1] This high reactivity can lead to faster reaction times and higher yields but may also result in lower selectivity with multifunctional substrates.[1]
To provide a quantitative comparison, we consider the acylation of a model primary amine, aniline. The following table summarizes typical reaction conditions and yields for the acylation of aniline with this compound and two common alternatives: benzoyl chloride and acetic anhydride.
| Acylating Agent | Reaction Conditions | Typical Yield (%) | Reaction Time | Reference |
| This compound | Amine, Base (e.g., Pyridine or Et₃N), Inert Solvent (e.g., DCM), 0 °C to RT | >90 (expected) | < 1 hour | |
| Benzoyl Chloride | Aniline, aq. NaOH (Schotten-Baumann) | ~90 | 15-30 min | [2] |
| Acetic Anhydride | Aniline, Water, Sodium Acetate, Ice Bath | ~85-95 | 15-20 min | [3][4] |
Note: The yield for this compound is an expected value based on the high reactivity of acyl chlorides. Specific experimental data for this reaction was not available in the searched literature.
Experimental Protocols
Reproducibility in scientific research is contingent on detailed and accurate experimental procedures. The following are representative protocols for the synthesis and spectroscopic analysis of this compound and its subsequent use in an acylation reaction.
Synthesis of this compound
Materials:
-
1,3-Thiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 1,3-thiazole-2-carboxylic acid in anhydrous DCM.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by distillation or recrystallization if necessary.
General Protocol for Spectroscopic Analysis
Sample Preparation:
-
IR Spectroscopy: A small amount of the purified product can be analyzed as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
NMR Spectroscopy: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
General Protocol for Acylation of a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous inert solvent (e.g., Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
Visualization of Experimental Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationship in comparing acylation reagents.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Thiazole-2-carbonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and environmental responsibility. 1,3-Thiazole-2-carbonyl chloride, a member of the acyl chloride family, is a valuable reagent in organic synthesis. However, its reactivity, particularly with water, necessitates strict protocols for its disposal to mitigate potential hazards. This guide provides essential, step-by-step information for the safe operational and disposal management of this compound.
Key Chemical and Hazard Profile
Understanding the inherent properties and hazards of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key characteristics.
| Property | Data | Citation(s) |
| Molecular Formula | C₄H₂ClNOS | [1][2] |
| Molecular Weight | 147.58 g/mol | [1][3] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 244.7 ± 23.0 °C (Predicted) | [3] |
| Density | ~1.5 g/cm³ | |
| Key Hazards | Reacts violently with water, liberating toxic gas. | [4] |
| Causes severe skin burns and eye damage (Skin Corrosion Cat. 1B). | [4][5] | |
| Harmful if swallowed (Acute Oral Toxicity Cat. 4). | [4] | |
| May cause respiratory irritation. | [4] | |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, amines. | [4][6] |
Operational Plan: Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a clear, systematic procedure that prioritizes safety. The following protocol outlines the necessary steps from initial handling to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound at any stage, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or impervious clothing.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If vapors or dust are generated, a suitable respirator is required.[7]
Management of Empty Containers
Properly decontaminating empty containers is a critical step to ensure they do not pose a residual hazard.
-
Initial emptying: Ensure that the container is as empty as possible, with only trivial amounts of the chemical remaining.[8]
-
Rinsing: The first rinse of the container must be collected and treated as hazardous waste.[8] For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected for disposal.[8]
-
Rinse agent: A non-reactive organic solvent (e.g., acetone) can be used for the initial rinse, followed by a quenching agent if necessary (see section 4).
-
Final cleaning: After thorough rinsing and decontamination, the container can be cleaned with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[4] For liquid spills, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[9]
-
Crucially, do not use water on a spill of this compound, as it will react violently. [4]
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be collected and disposed of as hazardous waste.[8]
Chemical Neutralization (Quenching) Protocol
Due to its high reactivity, this compound should be neutralized (quenched) before being collected for disposal by a certified waste management company. Acyl chlorides react with nucleophiles in addition-elimination reactions.[10] This process should be performed under a chemical fume hood.
Experimental Protocol for Quenching:
-
Prepare the Quenching Solution: Choose an appropriate quenching agent. A dilute solution of a weak base like sodium bicarbonate or a non-nucleophilic base can be used. Alternatively, an alcohol such as isopropanol or ethanol can be used, which will convert the acyl chloride to a less reactive ester.[11] Prepare a beaker with the chosen quenching agent, preferably in a larger, ice-water bath to manage heat generation.
-
Slow Addition: Very slowly and carefully, add the this compound waste to the quenching solution in small portions.[11] This must be done gradually to control the exothermic reaction and prevent splashing.
-
Stirring: Continuously stir the mixture during the addition.
-
Monitoring: Monitor the reaction temperature to prevent overheating.[11]
-
Completion: Once the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction has gone to completion. The absence of fuming (HCl gas) is an indicator that the acyl chloride has been consumed.
-
pH Check: If a basic solution was used for quenching, check the pH of the final solution to ensure it is neutral before it is collected for disposal.
-
Waste Collection: The resulting neutralized mixture should be collected in a properly labeled hazardous waste container.
Final Disposal
All waste containing this compound, whether in its original form, as spill cleanup residue, or as a neutralized solution, must be disposed of through an approved hazardous waste disposal plant.[4][6] Ensure that waste containers are sturdy, leak-proof, properly labeled with their full chemical contents, and kept sealed except when adding waste.[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.at [fishersci.at]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Personal protective equipment for handling 1,3-Thiazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1,3-Thiazole-2-carbonyl chloride (CAS No. 30216-57-0). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Immediate Safety Precautions
This compound is a corrosive substance that reacts violently with water, liberating toxic gas.[1] It can cause severe skin burns and eye damage.[2] Inhalation of its vapors may also be harmful. Therefore, stringent safety measures are required during handling.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and irritating fumes that can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can cause severe burns and irritation.[4][5] |
| Body Protection | Chemical-resistant laboratory coat, apron, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[2][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Protects the respiratory system from harmful and irritating vapors.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to cleanup.
1. Preparation:
- Ensure a safety shower and eyewash station are readily accessible and operational.[5]
- Work exclusively within a certified chemical fume hood.[1]
- Assemble all necessary equipment and reagents before handling the chemical.
- Ensure the work area is free of water and other incompatible materials such as strong oxidizing agents and bases.[1]
2. Handling:
- Don all required PPE as specified in the table above.
- Carefully unseal the container, avoiding inhalation of any vapors.
- Dispense the required amount of this compound slowly and carefully to prevent splashing.
- Keep the container tightly closed when not in use.[1]
3. Cleanup:
- Wipe down the work area with a suitable inert absorbent material.
- Decontaminate all equipment that has come into contact with the chemical.
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. For small spills, absorb with a dry, inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Do not use water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste, including unused material and residues, in a designated, labeled, and tightly sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not allow the material to enter drains or waterways.[1][6]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
